TC-O 9311
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMSQHTGZMEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of TC-O 9311
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-O 9311 is a potent and selective small-molecule agonist of the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system. This technical guide delineates the mechanism of action of this compound, detailing its interaction with GPR139 and the subsequent intracellular signaling cascades. The guide provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and visual representations of the signaling pathways and experimental workflows.
Introduction
GPR139 is a rhodopsin-like Class A GPCR with high conservation across species. Its expression is largely confined to the brain, with notable abundance in the habenula, striatum, and hypothalamus. While the endogenous ligands are thought to be the aromatic amino acids L-tryptophan and L-phenylalanine, synthetic agonists like this compound have been instrumental in elucidating the receptor's function and signaling pathways. This compound has emerged as a critical pharmacological tool for studying the physiological roles of GPR139 and its potential as a therapeutic target for neurological and psychiatric disorders.
Core Mechanism of Action: GPR139 Agonism
This compound functions as a potent agonist at the GPR139 receptor. Its primary mechanism of action is to bind to GPR139 and induce a conformational change that triggers the activation of intracellular heterotrimeric G proteins.
G Protein Coupling
GPR139 exhibits dual coupling to members of both the Gq/11 and Gi/o families of G proteins. Upon activation by this compound, GPR139 facilitates the exchange of GDP for GTP on the α-subunit of these G proteins, leading to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins.
Downstream Signaling Pathways
The activation of GPR139 by this compound initiates multiple downstream signaling cascades, primarily through the Gq/11 and Gi/o pathways.
Gq/11-Mediated Signaling
The Gq/11 pathway is considered the primary signaling route for GPR139.
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The activated Gαq/11 subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger. This rapid and transient increase in intracellular Ca2+ is a hallmark of GPR139 activation by this compound.
-
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: The increase in intracellular calcium and activation of DAG can lead to the activation of Protein Kinase C (PKC), which in turn can trigger the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation and activation of ERK1/2. Phosphorylated ERK (pERK) can then translocate to the nucleus to regulate gene expression.
Gi/o-Mediated Signaling and Modulation of Other Receptors
While coupling to Gi/o has been demonstrated, the functional consequences are more complex and often involve the modulation of other GPCR signaling.
-
Modulation of adenylyl Cyclase and cAMP Levels: Paradoxically for a Gi/o coupled receptor, activation of GPR139 has been shown to increase cyclic AMP (cAMP) levels in some cellular contexts. This effect is thought to be mediated by the Gβγ subunits released upon Gi/o activation or through crosstalk from the Gq/11 pathway, rather than direct inhibition of adenylyl cyclase by Gαi/o.
-
Inhibition of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: GPR139 activation has been observed to inhibit the activity of GIRK channels. This is contrary to the typical action of Gi/o-coupled receptors, which usually activate GIRK channels via Gβγ subunits. This inhibitory effect is mediated by the Gq/11 pathway, which can deplete membrane PIP2, a necessary cofactor for GIRK channel function. This demonstrates a functional antagonism between the Gq/11 and Gi/o pathways at the level of the effector.
-
Functional Crosstalk with Dopamine (B1211576) D2 and μ-Opioid Receptors: GPR139 is co-expressed with dopamine D2 receptors (D2R) and μ-opioid receptors (MOR), both of which are Gi/o-coupled. Activation of GPR139 by agonists can functionally antagonize the signaling of D2R and MOR. This opposition is believed to occur at the level of downstream effectors, where Gq/11-mediated signaling from GPR139 counteracts the Gi/o-mediated effects of D2R and MOR.
Quantitative Data
The following tables summarize the quantitative data for this compound and other relevant GPR139 ligands in various functional assays.
Table 1: Potency of GPR139 Agonists in Calcium Mobilization Assays
| Compound | Cell Line | Assay Format | pEC50 (mean ± SEM) | EC50 (nM) | Reference |
| This compound | CHO-TREx | Calcium Mobilization | 7.40 ± 0.06 | 39.8 | [1] |
| This compound | HEK-293 | Calcium Mobilization | 7.11 ± 0.13 | 77.6 | [1] |
| This compound | SK-N-MC/CRE | Calcium Mobilization | 7.31 ± 0.12 | 49.0 | [1] |
| JNJ-63533054 | CHO-TREx | Calcium Mobilization | 7.88 ± 0.05 | 13.2 | [1] |
| JNJ-63533054 | HEK-293 | Calcium Mobilization | 7.67 ± 0.08 | 21.4 | [1] |
| JNJ-63533054 | SK-N-MC/CRE | Calcium Mobilization | 7.58 ± 0.07 | 26.3 | [1] |
| L-Tryptophan | CHO-TREx | Calcium Mobilization | 3.91 ± 0.05 | 123,027 | [1] |
| L-Tryptophan | HEK-293 | Calcium Mobilization | 3.69 ± 0.06 | 204,174 | [1] |
| L-Tryptophan | SK-N-MC/CRE | Calcium Mobilization | 3.40 ± 0.06 | 398,107 | [1] |
Table 2: Potency of GPR139 Agonists in [³⁵S]GTPγS Binding Assays
| Compound | Cell Line | Assay Format | pEC50 (mean ± SEM) | EC50 (nM) | Reference |
| This compound | CHO-TREx | [³⁵S]GTPγS Binding | 6.75 ± 0.04 | 177.8 | [1] |
| JNJ-63533054 | CHO-TREx | [³⁵S]GTPγS Binding | 7.19 ± 0.08 | 64.6 | [1] |
| L-Tryptophan | CHO-TREx | [³⁵S]GTPγS Binding | 3.37 ± 0.16 | 426,580 | [1] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon GPR139 activation.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR139 are seeded into 384-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C for a specified time (typically 30-60 minutes).
-
Compound Addition and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound. Fluorescence intensity is then monitored kinetically for several minutes.
-
Data Analysis: The change in fluorescence (peak minus baseline) is calculated for each concentration. The data are normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by assessing the binding of a non-hydrolyzable GTP analog.
-
Membrane Preparation: Cells expressing GPR139 are harvested, and crude membranes are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Reaction: In a 96-well plate, cell membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Incubation: The reaction mixture is incubated at 30°C for 60 minutes with gentle agitation to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Data are analyzed using non-linear regression to determine EC50 and Emax values.
ERK Phosphorylation Assay (Western Blot)
This method detects the phosphorylation of ERK1/2 as a downstream marker of GPR139 activation.
-
Cell Culture and Stimulation: Cells expressing GPR139 are grown to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation. Cells are then stimulated with different concentrations of this compound for a specific time period (e.g., 5-15 minutes).
-
Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the fold change in ERK phosphorylation.
Visualizations
Signaling Pathways
Caption: GPR139 signaling pathways activated by this compound.
Experimental Workflows
Caption: Workflow for a calcium mobilization assay.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Conclusion
This compound is a valuable pharmacological tool that acts as a potent and selective agonist for GPR139. Its mechanism of action involves the activation of dual Gq/11 and Gi/o signaling pathways, leading to a complex array of downstream cellular responses, including calcium mobilization, modulation of cAMP levels, and functional antagonism of other GPCRs. The in-depth understanding of this compound's mechanism of action is crucial for advancing research into the physiological functions of GPR139 and for the development of novel therapeutics targeting this receptor for the treatment of central nervous system disorders.
References
TC-O 9311 as a GPR139 Agonist: A Technical Guide
Introduction
GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions such as the habenula, striatum, and hypothalamus. Its localization has implicated it as a potential therapeutic target for neuropsychiatric and behavioral disorders. While its endogenous ligands are thought to be the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe), the discovery and characterization of potent, selective synthetic ligands are crucial for elucidating its physiological functions. TC-O 9311 (also referred to in literature as Compound 1a) has been identified as a potent and selective small-molecule agonist for the GPR139 receptor.[1][2] This document serves as an in-depth technical guide on this compound, providing quantitative data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |
| Synonyms | This compound, Compound 1a |
| CAS Number | 444932-31-4 |
| Molecular Formula | C₂₀H₁₉N₃O₄ |
| Molecular Weight | 365.38 g/mol |
| Purity | ≥98% (HPLC)[3] |
| Solubility | Soluble in DMSO (e.g., 73 mg/mL)[4]; Insoluble in Water and Ethanol[4] |
Data Presentation: Agonist Activity at GPR139
This compound is a high-potency agonist for the GPR139 receptor. Its activity has been characterized alongside other known agonists, including the synthetic molecule JNJ-63533054 and the endogenous amino acid ligands. The following table summarizes the quantitative data for these compounds, primarily from in vitro functional assays.
| Compound | Assay Type | Cell Line | Potency (EC₅₀) | Efficacy | Reference |
| This compound | Calcium Mobilization | CHO-K1 (human GPR139) | 39 nM | Full Agonist | [2][5][6] |
| JNJ-63533054 | Calcium Mobilization | HEK293 (human GPR139) | 16 nM | Full Agonist | [7] |
| GTPγS Binding | CHO-K1 (human GPR139) | 17 nM | Full Agonist | [7] | |
| L-Tryptophan | Calcium Mobilization | Recombinant Cells | 30-300 µM | Endogenous Agonist | [8][9] |
| GTPγS Binding | Recombinant Cells | 30-300 µM | Endogenous Agonist | [9] | |
| L-Phenylalanine | Calcium Mobilization | Recombinant Cells | 30-300 µM | Endogenous Agonist | [8][9] |
| GTPγS Binding | Recombinant Cells | 30-300 µM | Endogenous Agonist | [9] |
GPR139 Signaling Pathway
Activation of GPR139 by an agonist such as this compound initiates a downstream signaling cascade. The receptor demonstrates promiscuous coupling to multiple G protein families, primarily the Gαq/11 and Gαi/o families. However, functional downstream signaling to secondary effectors appears to be mediated predominantly through the Gαq/11 pathway. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent increase in intracellular IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, which is the basis for the widely used calcium mobilization assay. While GPR139 also couples to Gαi/o, this interaction does not typically lead to the canonical inhibition of adenylyl cyclase or the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
The characterization of this compound as a GPR139 agonist relies on several key in vitro functional assays. The following sections provide detailed methodologies for these experiments.
Calcium Mobilization Assay
This is the primary functional assay for GPR139, which couples strongly to the Gαq pathway, leading to a measurable increase in intracellular calcium.
Objective: To determine the potency (EC₅₀) and efficacy of this compound by measuring agonist-induced calcium flux in cells stably expressing GPR139.
Materials:
-
Cell Line: CHO-K1 or HEK293T cells stably expressing human GPR139.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescent Dye: Fluo-4 NW Calcium Assay Kit or similar calcium-sensitive dye.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound dissolved in DMSO to create a stock solution, then serially diluted in Assay Buffer.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent fluorescence plate reader with automated liquid handling.
Protocol:
-
Cell Plating: Seed the GPR139-expressing cells into the assay plate at a density of 40,000-60,000 cells per well and culture overnight at 37°C, 5% CO₂.
-
Dye Loading: The next day, remove the culture medium and add 100 µL of the Fluo-4 NW dye loading solution (prepared according to the manufacturer's instructions in Assay Buffer) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare a 5X concentration plate of serially diluted this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control (e.g., a saturating concentration of a known agonist).
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of 25 µL of the 5X compound solution to the corresponding wells of the cell plate.
-
Continue to measure the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline reading from the peak fluorescence signal post-compound addition.
-
Plot the ΔRFU against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
[³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
Objective: To confirm that this compound activates GPR139, leading to G protein engagement.
Materials:
-
Membrane Preparation: Crude membranes prepared from CHO-K1 or HEK293T cells overexpressing human GPR139.
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: this compound dissolved in DMSO and serially diluted.
-
Filtration System: Multi-well plate harvester with GF/C filter mats.
-
Scintillation Counter: Liquid scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
50 µL of Assay Buffer (or antagonist, if testing).
-
20 µL of test compound (this compound) at various concentrations.
-
20 µL of GPR139-expressing cell membranes (10-20 µg protein).
-
10 µL of GDP (final concentration ~30 µM).
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding.
-
Basal binding is measured in the absence of an agonist.
-
Plot the percentage stimulation over basal against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a known radiolabeled GPR139 ligand.
Objective: To determine the binding affinity of this compound for the GPR139 receptor.
Materials:
-
Radioligand: A selective, high-affinity radiolabeled GPR139 ligand, such as [³H]JNJ-63533054.
-
Membrane Preparation: Membranes from cells expressing GPR139.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂.
-
Test Compound: this compound (unlabeled competitor).
-
Non-specific Determinate: A high concentration of a known unlabeled GPR139 agonist (e.g., 10 µM JNJ-63533054).
-
Filtration and Counting Equipment: As described for the GTPγS assay.
Protocol:
-
Assay Setup: In a 96-well plate, add:
-
25 µL of test compound (this compound) at various concentrations.
-
25 µL of the radioligand ([³H]JNJ-63533054) at a fixed concentration (near its Kd).
-
50 µL of GPR139 membrane preparation (5-15 µg protein).
-
Control wells: for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).
-
-
Incubation: Incubate the plate for 90-120 minutes at room temperature.
-
Termination and Filtration: Terminate the reaction by rapid filtration as described in the GTPγS protocol.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a one-site competition model to obtain the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Cost-effective Workflow for High-Throughput Screening of G-Protein Coupled Receptors ( GPCRs ) Monitoring Receptor Mediated Calcium Flux | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]
GPR139 Receptor: A Comprehensive Technical Guide on Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with particularly high concentrations in the habenula, striatum, and hypothalamus.[1][2] Its strategic location in brain regions critical for reward, motivation, and motor control has positioned it as a promising therapeutic target for a range of neuropsychiatric and metabolic disorders.[3][4] This technical guide provides an in-depth exploration of the current understanding of GPR139's structure, its complex signaling mechanisms, and the pharmacological tools available for its study. Detailed experimental protocols for key assays and comprehensive data on ligand interactions are presented to facilitate further research and drug development efforts targeting this receptor.
Introduction
GPR139 is a class A G protein-coupled receptor (GPCR) that was initially identified through human genome sequence analysis.[2] Like other GPCRs, it possesses a characteristic seven-transmembrane helix structure.[5][6] For years, GPR139 was classified as an orphan receptor, as its endogenous ligands were unknown. Recent research has identified the aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) as putative endogenous agonists, although they activate the receptor at relatively high concentrations.[5][7] Additionally, certain neuropeptides, including adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH), have been shown to activate GPR139.[7][8] The receptor's primary signaling cascade is mediated through the Gq/11 pathway, leading to an increase in intracellular calcium.[6][9] However, evidence also suggests coupling to other G proteins, such as Gi/o and Gs, indicating a more complex signaling profile.[9][10][11] GPR139 is also known to form heterodimers with other receptors, notably the μ-opioid receptor (MOR) and the dopamine (B1211576) D2 receptor (D2R), thereby modulating their signaling and function.[1] This intricate pharmacology underscores the potential of GPR139 as a modulator of key neurotransmitter systems implicated in various pathologies.
Structure of GPR139
As a member of the rhodopsin-like class A family of GPCRs, GPR139 shares the canonical seven-transmembrane (7TM) helical bundle structure. The amino acid sequence of GPR139 is highly conserved across different species, suggesting a fundamental physiological role.[5] Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of GPR139 in complex with agonists and G proteins, offering critical insights into its ligand recognition and activation mechanisms.[12] These structural studies have revealed a unique ligand-binding pocket and have elucidated the conformational changes that occur upon agonist binding and subsequent G protein coupling.[12]
Ligand Pharmacology
A growing number of endogenous and synthetic ligands for GPR139 have been identified, providing valuable tools for probing its function.
Endogenous Ligands
The primary endogenous agonists for GPR139 are the essential amino acids L-tryptophan and L-phenylalanine.[5][7] Several neuropeptides, including ACTH, α-MSH, and β-MSH, have also been demonstrated to activate the receptor.[7][8] The potency of these endogenous ligands varies, with the amino acids generally exhibiting lower potency than the peptide agonists.[7]
Synthetic Ligands
The development of potent and selective synthetic agonists and antagonists has been crucial for the functional characterization of GPR139. These small molecules have enabled the investigation of the receptor's role in various physiological and pathological processes.
Data Presentation: Ligand Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of key GPR139 ligands from various studies.
Table 1: Agonist Potency at GPR139
| Ligand | Ligand Type | Assay Type | Cell Line | EC50 | Reference(s) |
| L-Tryptophan | Endogenous Amino Acid | Calcium Mobilization | CHO-K1 | 220 µM | [7] |
| L-Tryptophan | Endogenous Amino Acid | Calcium Mobilization | HEK293 | 49 µM | [7] |
| L-Phenylalanine | Endogenous Amino Acid | Calcium Mobilization | CHO-K1 | 320 µM | [7] |
| L-Phenylalanine | Endogenous Amino Acid | Calcium Mobilization | HEK293 | 60 µM | [7] |
| α-MSH | Endogenous Peptide | Calcium Mobilization | CHO-K1 | Low µM range | [8] |
| ACTH | Endogenous Peptide | Calcium Mobilization | CHO-K1 | Low µM range | [8] |
| JNJ-63533054 | Synthetic Agonist | Calcium Mobilization | HEK293F | 16 nM | [5] |
| JNJ-63533054 | Synthetic Agonist | Calcium Mobilization | CHO-K1 | 13 nM | [5] |
| TAK-041 (Zelatriazin) | Synthetic Agonist | Calcium Mobilization | CHO-T-REx | 22 nM | [13] |
| Compound 1a | Synthetic Agonist | Calcium Mobilization | CHO-K1 | 39 nM | [14] |
Table 2: Antagonist Affinity at GPR139
| Ligand | Ligand Type | Assay Type | Cell Line | IC50 / Ki | Reference(s) |
| LP-471756 | Synthetic Antagonist | cAMP Assay | HEK293F | 640 nM (IC50) | [13] |
| NCRW0005-F05 | Synthetic Antagonist | Calcium Mobilization | CHO-K1 | 0.21 µM (IC50) | [13] |
| JNJ-3792165 | Synthetic Antagonist | Radioligand Binding | - | - | [12] |
GPR139 Signaling Pathways
GPR139 exhibits promiscuous coupling to several G protein subtypes, leading to the activation of multiple downstream signaling cascades. The primary and best-characterized pathway involves coupling to Gαq/11.
Gq/11-Mediated Signaling
Activation of the Gq/11 pathway by GPR139 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response that is readily measured in cellular assays.[6][9]
Modulation of Gi/o and Gs Signaling
While Gq/11 is the primary transducer, studies have also demonstrated that GPR139 can couple to Gi/o and Gs proteins.[9][10] This coupling can lead to the modulation of adenylyl cyclase (AC) activity and, consequently, cyclic AMP (cAMP) levels. The interaction with Gi/o-coupled receptors like the μ-opioid receptor and the D2 dopamine receptor is particularly noteworthy, as GPR139 activation can antagonize their signaling.[9][15] For instance, GPR139 can counteract the MOR-mediated inhibition of adenylyl cyclase and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9][10]
Tissue Distribution
GPR139 expression is highly localized within the central nervous system. The highest levels of GPR139 mRNA have been consistently reported in the habenula, caudate nucleus, putamen, and hypothalamus in humans, rats, and mice.[2][16][17] This specific expression pattern aligns with the proposed roles of GPR139 in regulating mood, reward, and motor function.
Table 3: Relative mRNA Expression of GPR139 in Human Brain Regions
| Brain Region | Relative Expression Level | Reference(s) |
| Habenula | Very High | [2][16] |
| Caudate Nucleus | High | [16][17] |
| Putamen | High | [16][17] |
| Nucleus Accumbens | High | [17] |
| Hypothalamus | Moderate to High | [2][16] |
| Substantia Nigra | Moderate | [17] |
| Hippocampus | Low to Moderate | [17] |
| Cerebral Cortex | Low | [16] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of GPR139. The following sections provide methodologies for key in vitro assays used to study GPR139 function.
Calcium Mobilization Assay (FLIPR)
This assay is the primary method for assessing GPR139 activation through the Gq/11 pathway by measuring changes in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells stably or transiently expressing GPR139
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 NW Calcium Assay Kit
-
96- or 384-well black-walled, clear-bottom plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Protocol:
-
Cell Plating: Seed GPR139-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and add the Fluo-4 NW dye loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of agonist and antagonist compounds in assay buffer.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity (excitation ~494 nm, emission ~516 nm) before and after the addition of compounds.
-
For agonist testing, add the diluted agonist to the wells and monitor the fluorescence change for 2-3 minutes.
-
For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding a known agonist at its EC80 concentration.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate EC50 or IC50 values by fitting the dose-response data to a four-parameter logistic equation.
cAMP Accumulation Assay
This assay is used to investigate GPR139 coupling to Gs or Gi proteins by measuring changes in intracellular cAMP levels.
Materials:
-
GPR139-expressing cells
-
cAMP-Glo™ Assay kit or equivalent
-
384-well white, opaque plates
-
Luminometer
Protocol:
-
Cell Treatment: Seed cells and grow overnight. On the day of the assay, treat the cells with test compounds (agonists or antagonists) in the presence of a phosphodiesterase inhibitor like IBMX. For Gi-coupled responses, pre-stimulate with forskolin (B1673556) to elevate basal cAMP levels.
-
Cell Lysis: Add the lysis buffer to each well and incubate to release intracellular cAMP.
-
cAMP Detection: Add the cAMP detection solution containing PKA to the wells.
-
Kinase-Glo® Addition: Add the Kinase-Glo® reagent to measure the amount of ATP remaining after the PKA reaction.
-
Luminescence Measurement: Read the luminescence on a plate reader. The light output is inversely proportional to the cAMP concentration.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP levels in the experimental wells and determine EC50 or IC50 values.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to GPR139 and is used to determine the affinity of unlabeled compounds.
Materials:
-
Membranes from cells expressing GPR139
-
Radiolabeled GPR139 ligand (e.g., [3H]-JNJ-63533054)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Unlabeled competitor compounds
-
Glass fiber filter mats
-
Scintillation counter
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the Ki values for the competitor compounds using the Cheng-Prusoff equation.
Conclusion and Future Directions
GPR139 has emerged as a compelling target for the development of novel therapeutics for neuropsychiatric and metabolic disorders. Its unique expression profile and complex signaling pharmacology, including its interactions with other key receptor systems, offer multiple avenues for therapeutic intervention. The availability of potent and selective synthetic ligands, coupled with a deeper understanding of the receptor's structure and function, will continue to drive research in this area. Future studies should focus on further elucidating the in vivo roles of GPR139 using genetic models and advanced imaging techniques. The development of GPR139-targeted drugs with favorable pharmacokinetic and safety profiles will be a key step towards translating the promising preclinical findings into clinical applications.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The orphan G protein-coupled receptor GPR139 is activated by the peptides: Adrenocorticotropic hormone (ACTH), α-, and β-melanocyte stimulating hormone (α-MSH, and β-MSH), and the conserved core motif HFRW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. guidetopharmacology.org [guidetopharmacology.org]
- 15. promega.com [promega.com]
- 16. Brain tissue expression of GPR139 - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 17. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
An In-depth Technical Guide to the Endogenous Ligands for GPR139
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the current understanding of the endogenous ligands for the orphan G protein-coupled receptor, GPR139. It includes quantitative data on ligand potency, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.
Introduction
GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2][3] Its localization in brain regions critical for motor control, motivation, and metabolic regulation has made it an intriguing target for neuropsychiatric and metabolic disorders.[2][3][4] The process of "de-orphanizing" GPR139 has led to the proposal of several endogenous ligands, primarily aromatic amino acids and certain neuropeptides. This guide will delve into the core findings related to these putative endogenous ligands.
Putative Endogenous Ligands
The primary candidates for endogenous ligands of GPR139 fall into two main categories: aromatic amino acids and pro-opiomelanocortin (POMC)-derived peptides.
Aromatic Amino Acids: L-Tryptophan and L-Phenylalanine
The most widely supported endogenous agonists for GPR139 are the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe).[1][4][5][6][7][8] Several independent research groups have demonstrated that L-Trp and L-Phe can activate GPR139 in recombinant cell systems.[1][4][6] The potency of these amino acids is in a range that is consistent with their physiological concentrations in the brain and serum, suggesting that GPR139 may function as a nutrient sensor for these essential amino acids.[1][6][7]
POMC-Derived Peptides: ACTH, α-MSH, and β-MSH
A second class of putative endogenous ligands for GPR139 includes adrenocorticotropic hormone (ACTH), α-melanocyte-stimulating hormone (α-MSH), and β-melanocyte-stimulating hormone (β-MSH).[3][9][10] One study proposed these peptides as agonists based on the similarity of the GPR139 binding pocket to that of the melanocortin 4 receptor (MC4R).[10] However, this finding is contested, with another study reporting no significant activation of GPR139 by these peptides in various assays, including calcium mobilization and GTPγS binding.[5][11] This discrepancy highlights the need for further investigation to clarify the role, if any, of these peptides in GPR139 signaling.
Quantitative Data on Endogenous Ligand Activity
The potency of the proposed endogenous ligands for GPR139 has been quantified in several studies using various functional assays. The tables below summarize the reported EC50 values. It is important to note the variability in these values, which can be attributed to different cell lines, receptor expression levels, and assay methodologies.
Table 1: Potency of Aromatic Amino Acids at Human GPR139
| Ligand | Assay Type | Cell Line | Reported EC50 | Reference |
| L-Tryptophan | Calcium Mobilization | HEK293 | 220 µM | [1] |
| L-Phenylalanine | Calcium Mobilization | HEK293 | 320 µM | [1] |
| L-Tryptophan | Calcium Mobilization | HEK293 | 49 µM | [1] |
| L-Phenylalanine | Calcium Mobilization | HEK293 | 60 µM | [1] |
| L-Tryptophan | GTPγS Binding | COS-7 | 30-300 µM range | [6] |
| L-Phenylalanine | GTPγS Binding | COS-7 | 30-300 µM range | [6] |
| L-Tryptophan | Calcium Mobilization | CHO-TREx | pEC50 = 3.91 ± 0.05 | [5] |
| L-Tryptophan | Calcium Mobilization | HEK-293 | pEC50 = 3.69 ± 0.06 | [5] |
| L-Tryptophan | Calcium Mobilization | SK-N-MC/CRE | pEC50 = 3.40 ± 0.06 | [5] |
Table 2: Potency of POMC-Derived Peptides at Human GPR139
| Ligand | Assay Type | Cell Line | Reported EC50 | Reference |
| ACTH | Calcium Mobilization | CHO-K1 | 2.1 µM | [10] |
| α-MSH | Calcium Mobilization | CHO-K1 | 2.2 µM | [10] |
| β-MSH | Calcium Mobilization | CHO-K1 | 6.3 µM | [10] |
| ACTH | GTPγS Binding | COS-7 | No activation up to 30 µM | [5] |
| α-MSH | GTPγS Binding | COS-7 | No activation up to 30 µM | [5] |
| β-MSH | GTPγS Binding | COS-7 | No activation up to 30 µM | [5] |
| α-MSH | Calcium Mobilization | CHO-TREx, HEK-293, SK-N-MC | No activation detected | [5] |
| β-MSH | Calcium Mobilization | CHO-TREx, HEK-293, SK-N-MC | No activation detected | [5] |
GPR139 Signaling Pathways
GPR139 primarily couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium stores, a response that is readily measured in functional assays.[13][14] While Gq/11 is considered the primary signaling pathway, there is evidence for GPR139 coupling to other G protein families, including Gi/o and potentially Gs and G12/13, suggesting signaling promiscuity.[4]
Experimental Protocols
This section provides generalized yet detailed protocols for key assays used in the characterization of GPR139 endogenous ligands. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Calcium Mobilization Assay
This is the most common assay for GPR139 due to its robust Gq/11 coupling. It measures the increase in intracellular calcium upon receptor activation.[13][14][15][16]
Principle: GPR139 activation leads to IP3-mediated release of Ca²⁺ from the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Materials:
-
HEK293 or CHO cells stably or transiently expressing GPR139.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (B1678239) (to prevent dye leakage).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed GPR139-expressing cells into assay plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the endogenous ligands (L-Trp, L-Phe, etc.) in assay buffer in a separate compound plate.
-
Assay Measurement: Place both the cell and compound plates into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of the cells, then add the compounds from the compound plate and continue to measure the fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The change in fluorescence (peak signal minus baseline) is plotted against the ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
This assay provides a more direct measure of G protein activation following receptor stimulation.[17][18][19][20]
Principle: In the inactive state, a G protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G proteins and can be quantified by its radioactivity.
Materials:
-
Membranes prepared from cells expressing GPR139.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filter mats and a cell harvester.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test ligand in assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to each reaction to start the G protein activation. Incubate at 30°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the ligand concentration to determine EC50 and Emax values.
ERK Phosphorylation Assay
This assay measures a downstream signaling event common to many GPCRs, including those that couple to Gq/11 and Gi/o.[21][22][23][24]
Principle: Activation of GPR139 can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). This can be measured using techniques like Western blotting or specific immunoassays (e.g., AlphaScreen, ELISA).
Materials (for Western Blotting):
-
GPR139-expressing cells.
-
Serum-free cell culture medium.
-
Test ligands.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Protocol:
-
Cell Culture and Starvation: Plate cells and grow to ~80% confluency. The day before the experiment, replace the medium with serum-free medium to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the serum-starved cells with different concentrations of the ligand for a predetermined time (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibody against p-ERK.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and normalize to total ERK to determine the fold-change in phosphorylation relative to an unstimulated control.
Conclusion
The de-orphanization of GPR139 has identified the aromatic amino acids L-Tryptophan and L-Phenylalanine as the most likely endogenous ligands. The evidence for POMC-derived peptides as direct agonists is currently conflicting and requires further validation. The primary signaling pathway for GPR139 is through Gq/11, leading to calcium mobilization, which serves as a robust readout for receptor activation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the physiological roles of GPR139 and its potential as a therapeutic target.
References
- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 8. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The orphan G protein-coupled receptor GPR139 is activated by the peptides: Adrenocorticotropic hormone (ACTH), α-, and β-melanocyte stimulating hormone (α-MSH, and β-MSH), and the conserved core motif HFRW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. genscript.com [genscript.com]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-O 9311: A Technical Guide to a GPR139 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-O 9311 is a potent and selective agonist of the orphan G protein-coupled receptor 139 (GPR139). This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. While this compound itself has demonstrated utility as a research tool, its development has been hampered by pharmacokinetic challenges. This guide also explores the broader therapeutic potential of GPR139 agonism, drawing on data from related compounds to illustrate the potential applications in central nervous system (CNS) disorders. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are detailed.
Introduction
GPR139 is an orphan GPCR predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its localization in brain regions critical for reward, motivation, and cognitive function has made it an attractive target for the treatment of neuropsychiatric disorders. The discovery of potent and selective agonists, such as this compound, has been instrumental in elucidating the physiological roles of this receptor.
Discovery and Characterization of this compound
This compound was identified through a screening campaign as a high-potency agonist for GPR139.[1] Its chemical structure and properties are summarized in the table below.
| Compound Identifier | Parameter | Value |
| This compound | IUPAC Name | 3,5-dimethoxy-N'-(naphthalen-1-ylcarbamoyl)benzohydrazide |
| Molecular Formula | C20H19N3O4 | |
| Molecular Weight | 365.38 g/mol | |
| EC50 (human GPR139) | 39 nM[2][3][4] |
Table 1: Physicochemical and In Vitro Potency Data for this compound
Mechanism of Action
This compound exerts its effects by binding to and activating GPR139. This receptor is known to couple primarily through the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This mobilization of calcium is a hallmark of GPR139 activation and is the basis for the primary in vitro screening assay used in its discovery.
Caption: GPR139 signaling pathway activated by this compound.
Preclinical Development
In Vitro Pharmacology
The primary assay used to characterize this compound and other GPR139 agonists is the calcium mobilization assay.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR139 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well or 1536-well plates and incubated to allow for adherence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.
-
Compound Addition: A dilution series of the test compound (e.g., this compound) is prepared. The compound is added to the wells using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.[5][6][7][8]
Caption: Workflow for the calcium mobilization assay.
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in rats. The results indicated challenges for its use as an in vivo tool compound, primarily due to poor brain exposure.
| Compound | Species | Parameter | Value |
| This compound | Rat | Whole Brain Exposure | 61 ng/g |
| Brain/Plasma Ratio | 0.03[1] | ||
| Compound [I] | Mouse | Brain t1/2 | 0.90 h |
| Plasma t1/2 | 0.99 h | ||
| Brain Cmax | 1578 ng/g | ||
| Plasma Cmax | 1844 ng/g | ||
| Brain AUC | 1722 ngh/g | ||
| Plasma AUC | 2094 ngh/g | ||
| Rat | Oral Half-life | 2.03 h |
Table 2: Pharmacokinetic Parameters of this compound and a Structurally Related GPR139 Agonist (Compound [I]) [9]
Note: Data for Compound [I] is provided for comparative purposes to illustrate the pharmacokinetic profiles of more recently developed GPR139 agonists.
In Vivo Efficacy Models
Due to the pharmacokinetic limitations of this compound, in vivo efficacy data for this specific compound is limited. However, studies with other GPR139 agonists have demonstrated potential therapeutic effects in models relevant to schizophrenia and other CNS disorders.
Experimental Protocol: Social Interaction Test (Representative)
-
Animals: Male BALB/c mice are commonly used as a model for social withdrawal.
-
Test Arena: A three-chambered box is used, with outer chambers containing either a novel mouse (stranger) or a novel object.
-
Habituation: The test mouse is allowed to freely explore all three chambers.
-
Test Phase: A stranger mouse is placed in one of the outer chambers and a novel object in the other. The time the test mouse spends in each chamber and interacting with the stranger mouse versus the object is recorded.
-
Drug Administration: The GPR139 agonist or vehicle is administered intraperitoneally (i.p.) prior to the test phase.
-
Data Analysis: An increase in the time spent in the chamber with the stranger mouse and in direct interaction is indicative of a pro-social effect.[10]
Experimental Protocol: Novel Object Recognition Test (Representative)
-
Animals: Mice are used to assess cognitive function.
-
Test Arena: An open-field arena is used.
-
Familiarization Phase: Mice are allowed to explore two identical objects in the arena.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.
-
Drug Administration: The GPR139 agonist or vehicle is administered prior to the familiarization or test phase.
-
Data Analysis: A preference for exploring the novel object indicates intact recognition memory. An improvement in the discrimination index in drug-treated animals compared to vehicle-treated animals suggests a pro-cognitive effect.[9]
Safety and Toxicology
Comprehensive safety and toxicology data for this compound are not publicly available. As with any drug development candidate, a full suite of in vitro and in vivo toxicology studies would be required, including assessments of genotoxicity, cardiovascular safety, and repeat-dose toxicity in multiple species.
Therapeutic Potential and Future Directions
The agonism of GPR139 holds significant promise for the treatment of a range of neuropsychiatric and metabolic disorders. Preclinical studies with various GPR139 agonists have suggested potential utility in:
-
Schizophrenia: Particularly for the negative and cognitive symptoms, which are poorly addressed by current medications.[9][10]
-
Drug Addiction: By modulating reward pathways.
-
Parkinson's Disease: Due to the expression of GPR139 in motor control circuits.
-
Obesity and Diabetes: Through potential effects on appetite and metabolism.
While this compound has been a valuable pharmacological tool for in vitro studies, its suboptimal pharmacokinetic properties have limited its progression. The development of newer GPR139 agonists with improved brain penetration and oral bioavailability is an active area of research. These next-generation compounds will be crucial for clinically validating the therapeutic potential of targeting GPR139.
Conclusion
This compound is a foundational tool compound that has significantly contributed to the understanding of GPR139 biology. While its own therapeutic development has been constrained, the preclinical validation of GPR139 as a target for CNS disorders, enabled by compounds like this compound, has paved the way for the development of a new class of therapeutics with the potential to address significant unmet medical needs. Future research will focus on advancing GPR139 agonists with more favorable drug-like properties into clinical trials.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. Novel GPR139 agonist evaluated in schizophrenia mouse model | BioWorld [bioworld.com]
- 10. Design and Synthesis of Novel GPR139 Agonists with Therapeutic Effects in Mouse Models of Social Interaction and Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-O 9311: A Technical Guide to Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity and specificity of TC-O 9311, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). The information presented herein is intended to support researchers and drug development professionals in evaluating the pharmacological profile of this compound.
Introduction
This compound is a small molecule agonist of the orphan G protein-coupled receptor 139 (GPR139).[1] With a reported EC50 of 39 nM, it serves as a valuable pharmacological tool for elucidating the physiological roles of GPR139.[2][3] A critical aspect of its utility and potential for further development is its selectivity and specificity, which are detailed in this guide.
Specificity: Primary Target Activity
The primary pharmacological activity of this compound is as an agonist at the GPR139 receptor. The potency of this compound is typically characterized by its half-maximal effective concentration (EC50) in functional assays.
| Parameter | Value | Assay System |
| EC50 | 39 nM | Calcium mobilization assay in CHO-K1 cells stably expressing human GPR139. |
Selectivity: Off-Target Profiling
A hallmark of a high-quality chemical probe is its high selectivity for the intended target. This compound has been profiled against a broad panel of off-targets to assess its cross-reactivity.
Broad Selectivity Screening
In the initial discovery of this compound, the compound was screened against a diverse panel of 90 targets and showed no significant cross-reactivity.[4][5] While the specific composition of this exact panel is not publicly available, it is standard practice in the pharmaceutical industry to utilize comprehensive safety screening panels that include a wide range of receptors, ion channels, enzymes, and transporters. The following table represents a typical composition of such a broad selectivity panel, providing insight into the likely scope of the original screening.
| Target Class | Representative Targets |
| GPCRs | Adenosine (A1, A2A, A3), Adrenergic (α1A, α1B, α2A, β1, β2), Angiotensin (AT1, AT2), Bradykinin (B1, B2), Cannabinoid (CB1, CB2), Chemokine (CCR1, CCR2b, CXCR1, CXCR2), Cholecystokinin (CCK1, CCK2), Dopamine (D1, D2, D3, D4, D5), Endothelin (ETA, ETB), GABA (GABA-B), Galanin (GAL1, GAL2), Histamine (H1, H2, H3), Muscarinic (M1, M2, M3, M4, M5), Neuropeptide Y (Y1, Y2), Neurotensin (NTS1), Opioid (δ, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT3, 5-HT4, 5-HT5a, 5-HT6, 5-HT7), Somatostatin (SST), Tachykinin (NK1, NK2, NK3), Vasopressin (V1a, V2) |
| Ion Channels | Calcium Channel (L-type, N-type, T-type), Potassium Channel (hERG, KATP, Kv1.3, SKCa), Sodium Channel (Site 2), Chloride Channel (GABA-gated) |
| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-A, MAO-B), Catechol-O-methyltransferase (COMT), Phosphodiesterases (PDE1-5), Cyclooxygenases (COX-1, COX-2), Nitric Oxide Synthase (nNOS, iNOS, eNOS), Protein Kinases (e.g., PKA, PKC, TK), Proteases (e.g., Thrombin) |
| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) |
| Nuclear Receptors | Estrogen Receptor, Glucocorticoid Receptor |
Quantitative Data
This compound was found to be inactive when tested at a concentration of 10 µM against the 90 diverse targets in the screening panel.
Experimental Protocols
GPR139 Functional Assay: Calcium Mobilization
The primary functional assay used to determine the potency of this compound is the measurement of intracellular calcium mobilization in cells expressing the GPR139 receptor. This is a common method for assessing the activation of Gq-coupled GPCRs.
Objective: To determine the EC50 of this compound at the human GPR139 receptor.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR139 receptor.
Materials:
-
CHO-K1/hGPR139 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic such as G418)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1/hGPR139 cells according to standard cell culture protocols.
-
On the day before the assay, harvest the cells and seed them into 96-well or 384-well black, clear-bottom assay plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by reconstituting the Fluo-4 AM in anhydrous DMSO and then diluting it in Assay Buffer to the final working concentration. The addition of Pluronic F-127 can aid in dye dispersal.
-
Remove the cell culture medium from the plates and wash the cells with Assay Buffer.
-
Add the dye loading solution to each well and incubate the plate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to generate a range of concentrations for the dose-response curve.
-
-
Calcium Flux Measurement:
-
Set up the FLIPR instrument to monitor fluorescence changes over time.
-
Place the dye-loaded cell plate and the compound plate into the FLIPR.
-
Initiate the reading, which typically involves a baseline fluorescence measurement followed by the automated addition of the this compound dilutions to the cell plate.
-
Continue to record the fluorescence signal for a set period after compound addition to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
-
Broad Selectivity Screening Protocol
The off-target screening is typically performed by a specialized contract research organization (CRO) using a panel of validated binding and functional assays.
Objective: To assess the activity of this compound against a broad range of molecular targets to determine its selectivity.
General Procedure:
-
Compound Submission: A sample of this compound is provided to the CRO.
-
Assay Execution: The compound is tested at a standard concentration (e.g., 10 µM) in a battery of in vitro assays. These assays can be:
-
Radioligand Binding Assays: To assess the ability of this compound to displace a radiolabeled ligand from a specific receptor or transporter.
-
Enzyme Inhibition Assays: To measure the effect of this compound on the activity of various enzymes.
-
Functional Assays: To evaluate the agonist or antagonist activity of this compound at various receptors and ion channels.
-
-
Data Reporting: The results are typically reported as the percent inhibition or activation at the tested concentration. A significant interaction is usually defined as >50% inhibition or activation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR139 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Caption: Logical Flow of a Broad Selectivity Screening Campaign.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for TC-O 9311 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-O 9311 is a potent and selective small-molecule agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2][3] It is a valuable research tool for investigating the structure and function of the GPR139 receptor and its role in various physiological processes.[1] While GPR139 is predominantly expressed in the central nervous system, its signaling pathways and potential therapeutic applications are areas of active investigation.[4][5]
Important Note on Mechanism of Action: Initial inquiries regarding this compound may suggest its involvement as an O-GlcNAcase inhibitor or a direct modulator of the NF-κB pathway. However, current scientific literature and supplier information consistently characterize this compound as a GPR139 agonist.[2][3][6][7][8] The primary signaling cascade initiated by this compound binding to GPR139 involves the Gq/11 protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[4][9][10] This document will focus on the established mechanism of action of this compound as a GPR139 agonist. One vendor has categorized the compound under a broad list of signaling pathways including NF-κB, but specific evidence for this interaction is not available in the current scientific literature.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Chemical Name | 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide | |
| Molecular Weight | 365.38 g/mol | [3] |
| Mechanism of Action | GPR139 Agonist | [1][2][3] |
| EC₅₀ | 39 nM (in CHO-K1 cells expressing human GPR139) | [3][6] |
| Primary Signaling Pathway | Gq/11 | [4][5][9] |
Table 2: Recommended Storage and Handling
| Condition | Instructions | Reference |
| Powder | Store at -20°C for up to 3 years. | [6] |
| Stock Solution (in DMSO) | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6] |
| Solubility | Soluble in DMSO (e.g., 73 mg/mL or 199.79 mM). Use fresh, anhydrous DMSO for best results. | [3] |
Signaling Pathway and Experimental Workflow
GPR139 Signaling Pathway
Activation of GPR139 by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be measured and is a hallmark of GPR139 activation.
Caption: GPR139 signaling cascade initiated by this compound.
Experimental Workflow
A typical workflow for studying the effects of this compound in cell culture involves preparing the compound, determining its cytotoxic profile, and then performing functional assays to measure GPR139 activation.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Based on the molecular weight (365.38 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cytotoxicity Assay using MTT
Objective: To determine the concentration range of this compound that is non-toxic to the chosen cell line, thereby establishing the appropriate concentrations for functional assays.
Materials:
-
GPR139-expressing cells (e.g., CHO-GPR139 or HEK293-GPR139) and parental control cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The concentration range should be wide to capture any potential toxicity (e.g., 0.1 nM to 100 µM).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same final concentration of DMSO as the highest this compound concentration (vehicle control).
-
Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the concentration at which this compound begins to show toxicity.
Protocol 3: Functional Calcium Mobilization Assay
Objective: To measure the activation of GPR139 by this compound by quantifying the resulting increase in intracellular calcium.
Materials:
-
GPR139-expressing cells (e.g., CHO-GPR139 or HEK293-GPR139)
-
96-well or 384-well black, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound stock solution
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation)
Procedure:
-
Seed GPR139-expressing cells into the black, clear-bottom plates and allow them to form a confluent monolayer (typically 24-48 hours).
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions. This often includes the fluorescent dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
Prepare a dilution plate containing various concentrations of this compound in assay buffer at a concentration that is 4-5 times the final desired concentration.
-
Place both the cell plate and the dilution plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the this compound dilutions to the cell plate while continuing to record the fluorescence signal for several minutes.
-
Analyze the data by measuring the peak fluorescence intensity after compound addition and subtracting the baseline reading.
-
Plot the change in fluorescence against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [discoverx.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | GPR | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
Application Notes and Protocols for TC-O 9311 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo application of TC-O 9311, a potent G protein-coupled receptor 139 (GPR139) agonist. Due to the limited availability of published in vivo data for this compound, this document leverages findings from studies on other well-characterized GPR139 agonists, such as JNJ-63533054 and TAK-041, to provide robust, adaptable protocols for preclinical research.
Introduction to this compound and GPR139
This compound is a potent agonist for the orphan G protein-coupled receptor 139 (GPR139), with an EC50 of 39 nM.[1][2][3][4] GPR139 is predominantly expressed in the central nervous system (CNS), with high concentrations in the habenula, striatum, and hypothalamus. This localization suggests a significant role in modulating neural circuits involved in mood, motivation, and reward. The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine. Activation of GPR139 is linked to the modulation of dopaminergic and serotonergic systems, making it a promising target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and depression.
While this compound has demonstrated potent in vitro activity, early pharmacokinetic assessments indicated poor brain exposure in rats. Consequently, more recent in vivo research has focused on brain-penetrant GPR139 agonists like JNJ-63533054 and TAK-041. The protocols detailed below are based on the successful application of these surrogate compounds and can be adapted for the initial in vivo characterization of this compound.
Data Presentation
Pharmacokinetic Profile of a GPR139 Agonist (JNJ-63533054) in Mice
The following table summarizes the pharmacokinetic data for the GPR139 agonist JNJ-63533054 following a single oral administration in mice. This data is provided as a reference for designing and interpreting pharmacokinetic studies with this compound.
| Parameter | Value | Unit |
| Dose | 10 | mg/kg (p.o.) |
| Time to Peak Plasma Concentration (Tmax) | 2 | hours |
| Peak Plasma Concentration (Cmax) | 217 ± 56 | ng/mL |
| Brain Concentration at Tmax | 6.7 | µM |
| Brain to Plasma Ratio | 1.2 |
Data adapted from studies on JNJ-63533054.
Signaling Pathway
The activation of GPR139 by an agonist like this compound initiates a signaling cascade that is believed to be primarily coupled through Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key downstream signaling event.
References
Application Notes and Protocols for Calcium Mobilization Assay Using TC-O 9311
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-O 9311 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1][2][3][4] GPR139 has emerged as a potential therapeutic target for neuropsychiatric disorders. The primary signaling pathway for GPR139 involves coupling to Gq/11 G-proteins, which activates phospholipase C (PLC) and leads to the mobilization of intracellular calcium.[5][6][7][8][9] This application note provides a detailed protocol for a calcium mobilization assay using this compound to characterize the activation of GPR139. This assay is a robust and high-throughput method for studying GPR139 pharmacology and for screening potential modulators of the receptor.
The assay relies on the use of a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to free cytosolic calcium. The activation of GPR139 by an agonist like this compound triggers a signaling cascade that results in the release of calcium from intracellular stores, primarily the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[10] This change in fluorescence can be measured in real-time using a fluorescence plate reader, allowing for the quantification of receptor activation.
Signaling Pathway of GPR139 Activation
The activation of GPR139 by an agonist such as this compound initiates a signal transduction cascade that results in an increase in intracellular calcium. The receptor is primarily coupled to the Gq/11 family of G-proteins.[5][6][7][8][9] Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium concentration is the signal that is detected in the calcium mobilization assay.
Experimental Protocols
This protocol describes the measurement of this compound-induced calcium mobilization in a cell line stably expressing human GPR139, such as CHO-K1 cells.
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human GPR139 (CHO-hGPR139).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM, Calcium-6, or equivalent "no-wash" calcium assay kit.
-
Probenecid: (if required for the chosen dye and cell line to prevent dye leakage).
-
Test Compound: this compound.
-
Control Compounds: A known GPR139 agonist (if available) and a vehicle control (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capable of kinetic fluorescence reading (e.g., FLIPR, FlexStation).
Experimental Workflow
The overall workflow for the calcium mobilization assay is depicted in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GPR139 Agonist | MCE [medchemexpress.cn]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: Investigating GPR139-D2 Receptor Interaction with TC-O 9311
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major targets for drug discovery. Understanding the functional interactions and potential heterodimerization between GPCRs is crucial for elucidating complex signaling pathways and developing novel therapeutics. This document provides detailed protocols for investigating the interaction between the G protein-coupled receptor 139 (GPR139) and the Dopamine (B1211576) D2 receptor (D2R) using the potent and selective GPR139 agonist, TC-O 9311.
Recent studies have demonstrated that GPR139 and D2R are co-expressed in the same cells within key dopaminergic pathways in the brain.[1][2][3] GPR139 is an orphan GPCR that primarily couples to Gαq/11, leading to intracellular calcium mobilization upon activation.[3][4] The D2 receptor, a well-characterized target for antipsychotic medications, canonically couples to Gαi/o, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[2][4]
A key finding is the functional crosstalk between these two receptors. In co-expression systems, activation of the Gαi/o-coupled D2R with an agonist can elicit a Gαq-like calcium mobilization signal, a phenomenon entirely dependent on the presence of GPR139.[2][4] This suggests a functional interaction that redirects D2R signaling through a Gαq-mediated pathway. This compound, as a selective GPR139 agonist, is an essential tool to probe the GPR139-dependent component of this interaction. Contrary to some hypotheses, extensive screening has shown this compound to be highly selective for GPR139, with no significant off-target activity, including at the D2 receptor.[1][5][6]
These application notes will guide researchers in designing and executing experiments to characterize this GPR139-D2R functional interaction.
Data Presentation: Pharmacological Properties of Key Compounds
The following tables summarize the quantitative data for this compound and representative D2 receptor ligands used in the described protocols.
Table 1: GPR139 Agonist
| Compound | Target | Action | EC50 | Cell Line | Assay Type |
|---|
| this compound | GPR139 | Agonist | 39 nM | CHO-K1 cells expressing human GPR139 | Calcium Mobilization |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[6][7][8]
Table 2: Dopamine D2 Receptor Ligands
| Compound | Target | Action | Ki / EC50 | Notes |
|---|---|---|---|---|
| Quinpirole | D2R | Agonist | EC50 ≈ 2 nM | Used to stimulate D2R in functional assays.[4] |
| L-741,626 | D2R | Antagonist | Ki ≈ 1-5 nM | A selective D2R antagonist used to block D2R-mediated effects.[4] |
| Haloperidol | D2R | Antagonist | Ki ≈ 1-2 nM | A well-characterized D2R antagonist. |
Ki (Inhibition constant) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.
Signaling Pathways
Activation of GPR139 and D2R initiates distinct downstream signaling cascades. When co-expressed, a novel pathway emerges, redirecting the D2R signal.
GPR139 Canonical Signaling Pathway
GPR139 activation by an agonist like this compound leads to the activation of the Gαq/11 subunit. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
Caption: Canonical Gαq-mediated signaling pathway of GPR139.
Dopamine D2 Receptor Canonical Signaling Pathway
The D2 receptor is coupled to the Gαi/o subunit. Upon activation by an agonist like dopamine or quinpirole, the Gαi/o protein inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: Canonical Gαi-mediated signaling pathway of the D2 Receptor.
GPR139-D2R Co-expression and Functional Interaction Pathway
When GPR139 and D2R are co-expressed, D2R activation by an agonist can lead to calcium mobilization. This non-canonical signaling for D2R is dependent on the presence of GPR139. The interaction allows the activated D2R to engage the Gαq pathway, leading to a PLC-mediated calcium release. This effect can be blocked by antagonists for either D2R or GPR139, suggesting a functional complex or close association.[2][4]
Caption: Functional interaction between D2R and GPR139 leading to Ca²⁺ release.
Experimental Protocols
Protocol 1: Co-expression of GPR139 and D2R in HEK293 Cells
This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells to co-express GPR139 and D2R for subsequent functional assays.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA for human GPR139
-
Plasmid DNA for human D2R (long isoform)
-
Transfection reagent (e.g., FuGENE HD, Promega)
-
10 cm cell culture dishes
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute the plasmid DNAs. For co-expression, use 5 µg of GPR139 plasmid and 5 µg of D2R plasmid (total 10 µg DNA).
-
Add serum-free medium to the DNA mixture.
-
In a separate tube, add the transfection reagent (e.g., 30 µL of FuGENE HD).
-
Add the diluted DNA to the transfection reagent, mix gently by pipetting, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the DNA-transfection reagent complex dropwise to the cells in the 10 cm dish. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for receptor expression.
-
Control Transfections: Prepare separate dishes of cells transfected with only GPR139, only D2R, and a mock transfection (transfection reagent without DNA) to serve as controls.
Caption: Workflow for co-transfection of GPR139 and D2R in HEK293 cells.
Protocol 2: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation. It is the key assay to demonstrate the functional interaction between GPR139 and D2R.
Materials:
-
Co-transfected and control HEK293 cells (from Protocol 1)
-
96-well or 384-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 NW Calcium Assay Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound (GPR139 agonist)
-
Quinpirole (D2R agonist)
-
L-741,626 (D2R antagonist)
-
A selective GPR139 antagonist (e.g., JNJ-3792165)
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Harvest the transfected cells and seed them into the assay plate at an appropriate density (e.g., 50,000 cells/well for a 96-well plate). Allow cells to attach for several hours or overnight.
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of agonists (this compound, Quinpirole) and antagonists (L-741,626, GPR139 antagonist) in Assay Buffer in a separate compound plate.
-
Assay Measurement (FLIPR):
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Antagonist Mode: To test for inhibition, pre-incubate the cells with the antagonist (e.g., 10 µM L-741,626 or GPR139 antagonist) for 10-15 minutes before adding the agonist.[2]
-
Agonist Mode: The instrument will first establish a baseline fluorescence reading for each well. It will then add the agonist from the compound plate to the cell plate.
-
Monitor the change in fluorescence intensity over time (e.g., readings every 1 second for 90 seconds).[2]
-
-
Data Analysis:
-
The response is typically calculated as the difference between the maximum and minimum fluorescence intensity.
-
Plot the response against the log of the agonist concentration to generate dose-response curves and calculate EC50 values.
-
Compare the response to Quinpirole in cells expressing D2R alone versus cells co-expressing D2R and GPR139.
-
Confirm that the Quinpirole-induced calcium signal in co-transfected cells is blocked by both L-741,626 and the GPR139 antagonist.
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This functional assay measures the initial step of G protein activation—the exchange of GDP for GTP on the Gα subunit. It can be used to confirm the G protein coupling preference (Gαq for GPR139, Gαi for D2R).
Materials:
-
Cell membranes prepared from HEK293 cells expressing GPR139 or D2R.
-
[³⁵S]GTPγS (radioligand)
-
GTPγS Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
Agonists (this compound, Quinpirole)
-
Scintillation plates (e.g., SPA beads or filter plates)
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize transfected cells in a lysis buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Cell membranes (5-20 µg protein/well)
-
GDP (to a final concentration of ~30 µM)
-
Agonist at various concentrations.
-
-
Incubation: Pre-incubate the plate for 20-30 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1-0.5 nM) to all wells to start the binding reaction.
-
Reaction Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through a filter plate, washing with ice-cold buffer to remove unbound radioligand.
-
SPA Method: If using Scintillation Proximity Assay (SPA) beads, the binding of [³⁵S]GTPγS to the Gα subunit on the membrane, which is captured by the bead, brings it close enough to excite the scintillant for light emission. No washing is needed.
-
-
Counting: Read the plates in a microplate scintillation counter.
-
Data Analysis:
-
Define non-specific binding using a high concentration of unlabeled GTPγS.
-
Calculate specific binding and plot it against agonist concentration to determine EC50 and Emax values.
-
Confirm that this compound stimulates [³⁵S]GTPγS binding in GPR139-expressing membranes and that Quinpirole stimulates binding in D2R-expressing membranes.
-
Conclusion
The protocols and information provided herein offer a comprehensive framework for investigating the functional interaction between GPR139 and the D2 receptor. By utilizing the selective GPR139 agonist this compound in conjunction with specific D2R ligands, researchers can elucidate the mechanisms of signal transduction and crosstalk between these two important CNS receptors. These studies are vital for understanding the physiological roles of GPR139 and for the potential development of novel therapeutic strategies targeting neuropsychiatric disorders.
References
- 1. This compound | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 2. GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 5. This compound | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for TC-O 9311 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-O 9311 is a potent and selective synthetic agonist for the G-protein coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1] Its expression in key brain regions such as the habenula, striatum, and hypothalamus suggests a significant role in modulating neural circuits involved in motor control, motivation, and reward. These application notes provide an overview of the utility of this compound in neuroscience research and detailed protocols for its application in key experimental paradigms.
Mechanism of Action
This compound activates GPR139, which primarily signals through the Gq/11 pathway. This activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a measurable increase in cytosolic calcium concentration.
Furthermore, GPR139 activation has been shown to oppose the signaling of the µ-opioid receptor (MOR) by stimulating cyclic AMP (cAMP) production and inhibiting G-protein-coupled inwardly rectifying potassium (GIRK) channels. This complex signaling profile makes this compound a valuable tool for dissecting the roles of GPR139 in neuronal function and its interplay with other neurotransmitter systems.
Quantitative Data
The following tables summarize the quantitative data for this compound and a related GPR139 agonist, TAK-041, in relevant in vitro and in vivo assays.
Table 1: In Vitro Efficacy of this compound in Calcium Mobilization Assays
| Cell Line | Assay Format | This compound pEC50 (Mean ± SEM) | This compound EC50 (nM) |
| CHO-TREx | Calcium Mobilization | 7.40 ± 0.06 | ~40 |
| HEK-293 | Calcium Mobilization | 7.11 ± 0.13 | ~78 |
| SK-N-MC/CRE | Calcium Mobilization | 7.31 ± 0.12 | ~49 |
Data adapted from Nepomuceno D, et al. (2018).[2]
Table 2: In Vivo Effect of GPR139 Agonist (TAK-041) on Amphetamine-Induced Dopamine Release
| Brain Region | Treatment | % Attenuation of d-amphetamine-induced reduction in [¹¹C]PHNO Binding Potential (BPND) |
| Putamen | TAK-041 (20 mg) | 26% |
| Putamen | TAK-041 (40 mg) | Higher than 20 mg dose (statistically significant) |
| Ventral Striatum | TAK-041 (20 mg) | 18% |
| Ventral Striatum | TAK-041 (40 mg) | Higher than 20 mg dose |
Data adapted from Rabiner et al. (2021) and provides a strong rationale for a similar application of this compound.[3][4][5]
Signaling Pathway Diagram
References
Application Notes and Protocols for Studying Habenula Function with TC-O 9311
For Researchers, Scientists, and Drug Development Professionals
Introduction
The habenula, a critical epithalamic structure, is increasingly recognized for its role in regulating mood, motivation, and reward-processing behaviors.[1][2][3] It is implicated in the pathophysiology of several neuropsychiatric disorders, including depression and addiction.[1][3] The orphan G protein-coupled receptor 139 (GPR139) is expressed in the habenula, presenting a novel target for modulating its activity. TC-O 9311 is a potent and selective agonist for GPR139.[4][5][6] These application notes provide a comprehensive guide for utilizing this compound to investigate the function of the habenula.
Quantitative Data for this compound
| Parameter | Value | Cell Line | Source |
| Agonist Target | GPR139 | - | [4][6] |
| EC50 | 39 nM | CHO-K1 cells expressing human GPR139 | [4][5][6] |
| Purity | ≥98% (HPLC) | - | [5] |
| Molecular Weight | 365.38 | - | [5][6] |
| Formula | C20H19N3O4 | - | [5] |
| Solubility | DMSO: 73 mg/mL (199.79 mM) | - | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in a habenular neuron and a typical experimental workflow for behavioral studies.
Proposed GPR139 signaling cascade in a habenular neuron.
References
- 1. [The Role of the Habenula in Depression: A Review of the Human fMRI Studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Habenula: a Major Node in Circuits Regulating Emotion and Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ongoing behavioral state information signaled in the lateral habenula guides choice flexibility in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for TC-O 9311 in Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-O 9311 is a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2][3][4][5] GPR139 is predominantly expressed in the central nervous system, with high concentrations in brain regions integral to the regulation of mood, motivation, and reward, such as the habenula and striatum.[2][6] Emerging research has implicated GPR139 in the pathophysiology of various neuropsychiatric disorders, making it a compelling target for therapeutic intervention.[1][3][7][8]
Recent studies have highlighted the potential of GPR139 agonists in preclinical models of schizophrenia and apathy.[5][9][10] The activation of GPR139 is being investigated for its potential to modulate dopamine (B1211576) and opioid signaling pathways, which are often dysregulated in neuropsychiatric conditions.[1][8] These application notes provide a comprehensive overview of the use of this compound as a research tool for investigating neuropsychiatric disorders, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound exerts its effects by binding to and activating GPR139. This receptor is known to couple to the Gq/11 family of G proteins.[4][11] Activation of the Gq/11 pathway initiates a signaling cascade that leads to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and ultimately the mobilization of intracellular calcium.[12] This signaling pathway can modulate neuronal excitability and neurotransmitter release.[8] Furthermore, GPR139 activation has been shown to counteract the signaling of the µ-opioid receptor (MOR), suggesting a role in modulating opioid-mediated effects in the brain.[4][11]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and other relevant GPR139 agonists.
Table 1: In Vitro Potency of GPR139 Agonists
| Compound | Target | Assay Type | Cell Line | EC50 | Reference |
| This compound | GPR139 | Calcium Mobilization | CHO-K1 expressing human GPR139 | 39 nM | [1][2][3][4] |
| L-Tryptophan | GPR139 | Calcium Mobilization | - | 220 µM | [6] |
| L-Phenylalanine | GPR139 | Calcium Mobilization | - | 320 µM | [6] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H19N3O4 | [2] |
| Molecular Weight | 365.38 g/mol | [2] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | DMSO: 73 mg/mL (199.79 mM) | [2] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (in solvent) | 1 year at -80°C, 1 month at -20°C | [2] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the potency of this compound in activating GPR139 in a cell-based assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR139.
-
Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound.
-
Control agonist (e.g., L-Tryptophan).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the GPR139-expressing cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 45-60 minutes.[13]
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in the assay buffer.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
In Vivo Behavioral Assessment in Rodent Models of Schizophrenia-like Symptoms
This protocol outlines a general framework for assessing the effects of this compound on behaviors relevant to the negative symptoms of schizophrenia. Another GPR139 agonist, TAK-041, has been shown to reverse anhedonia and social interaction deficits in rodent models.[9]
Animal Model:
-
Unpredictable Chronic Mild Stress (uCMS) model in rats or mice to induce anhedonia and depressive-like behaviors.[9]
-
Social interaction tests in rodents.[9]
Materials:
-
This compound.
-
Vehicle solution for in vivo administration (e.g., as described by suppliers).
-
Behavioral testing apparatus (e.g., sucrose (B13894) preference test, three-chamber social interaction test).
Procedure:
-
Animal Model Induction: Subject the animals to the uCMS protocol for a specified duration to induce behavioral deficits.
-
Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and time points (acute or chronic).
-
Behavioral Testing:
-
Anhedonia: Conduct a sucrose preference test to assess the animals' preference for a sweetened solution over water. An increase in sucrose preference in the this compound-treated group compared to the vehicle group would indicate an anti-anhedonic effect.
-
Social Interaction: Utilize the three-chamber social interaction test to measure social approach and preference for a novel animal over a novel object. An increase in time spent with the novel animal in the this compound-treated group would suggest a pro-social effect.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the effects of this compound.
Visualizations
References
- 1. The role of orphan receptor GPR139 in neuropsychiatric behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the role of orphan receptor GPR139 in neuropsychiatric behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of GPR139 agonism on effort expenditure for food reward in rodent models: Evidence for pro-motivational actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR139 agonists and how do they work? [synapse.patsnap.com]
- 9. S180. THE SELECTIVE GPR139 AGONIST TAK-041 REVERSES ANHEDONIA AND SOCIAL INTERACTION DEFICITS IN RODENT MODELS RELATED TO NEGATIVE SYMPTOMS IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
TC-O 9311 supplier and purchasing information.
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-O 9311 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1][2] Its utility as a research tool lies in its ability to probe the physiological and pathological roles of GPR139, which has been implicated in various neurological processes. These application notes provide comprehensive information on the procurement, handling, and experimental use of this compound.
Supplier and Purchasing Information
This compound is available from several chemical suppliers catering to the research community. Researchers should always refer to the supplier's certificate of analysis for batch-specific information.
| Supplier | Purity | Available Quantities | Notes |
| MedchemExpress | >98% | 10mg, 25mg, 50mg, 100mg, 200mg, 500mg | Research use only. |
| Tocris Bioscience | ≥98% (HPLC) | Not specified | Offered as part of the Tocriscreen 2.0 Max compound library. |
| MedKoo Biosciences | >98% | 10mg, 25mg, 50mg, 100mg, 200mg, 500mg | Shipped at ambient temperature. |
| Selleck Chemicals | 99.87% | Not specified | |
| TargetMol | 99.12% | 5mg, 10mg, 25mg, 50mg, 100mg, 200mg, 1mL (10mM in DMSO) | |
| APExBIO | High Purity | Not specified | Marketed as a tyrosine kinase inhibitor, but also a known GPR139 agonist. |
| Eurofins DiscoverX | Not specified | 10mg (dry powder) | Product is listed as obsolete, contact for availability.[3] |
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide | [4][5] |
| Molecular Formula | C₂₀H₁₉N₃O₄ | [1][4][5] |
| Molecular Weight | 365.38 g/mol | [2][4] |
| CAS Number | 444932-31-4 | [1][5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [2][5] |
Biological Activity
This compound is a potent agonist of the orphan G protein-coupled receptor 139 (GPR139) with a reported EC50 of 39 nM in Chinese Hamster Ovary (CHO-K1) cells expressing human GPR139.[2][4][6][7][8] The activation of GPR139 by this compound primarily couples to the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium.[4] There is also evidence suggesting that GPR139 can couple to other G protein families, including Gi/o, Gs, and G12/13.[9] Furthermore, GPR139 has been shown to functionally interact with other receptors, such as the dopamine (B1211576) D2 receptor.[1][2]
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in a cell line recombinantly expressing GPR139.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably or transiently expressing human GPR139.
-
This compound Stock Solution: 10 mM in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: To prevent dye leakage.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Instrumentation: A fluorescence microplate reader with a filter set for Ex/Em = 490/525 nm (e.g., FLIPR™, FlexStation).
Protocol:
-
Cell Plating: Seed the GPR139-expressing cells into the microplates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution by diluting Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
Remove the culture medium from the cells and add 100 µL (96-well) or 25 µL (384-well) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements at Ex/Em = 490/525 nm for a period of 90-180 seconds.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is then normalized to the maximum response (F/F₀). Dose-response curves are generated by plotting the normalized response against the logarithm of the this compound concentration to determine the EC50 value.
In Vivo: Assessment of Central Nervous System Effects in Rodents
This protocol provides a general framework for assessing the in vivo effects of this compound in mice or rats. Specifics of the behavioral tests will depend on the research question.
Materials:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound Formulation: For oral administration (p.o.), this compound can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) or 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na). For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, a solution in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween-80) should be prepared.
-
Dosing equipment: Oral gavage needles or syringes and needles for injection.
Protocol:
-
Acclimation: Acclimate the animals to the housing and handling conditions for at least one week prior to the experiment.
-
Compound Administration:
-
Prepare the this compound formulation on the day of the experiment.
-
Administer this compound at the desired doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group must be included.
-
The route of administration and the time between administration and behavioral testing should be determined based on the pharmacokinetic properties of the compound, if known, or based on preliminary studies.
-
-
Behavioral Assessment:
-
Conduct the chosen behavioral test (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior, forced swim test for antidepressant-like effects).
-
Record and analyze the relevant behavioral parameters.
-
-
Data Analysis: Compare the behavioral outcomes of the this compound-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Experimental Workflows
GPR139 Signaling Pathway
Activation of GPR139 by this compound initiates a signaling cascade primarily through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. GPR139 may also signal through other G-protein subtypes and interact with other GPCRs, modulating their downstream signaling.
Caption: GPR139 signaling cascade initiated by this compound.
Calcium Mobilization Assay Workflow
The workflow for a typical calcium mobilization assay involves cell preparation, loading with a calcium-sensitive dye, stimulation with the compound of interest, and subsequent measurement of the fluorescence signal.
Caption: Workflow for a calcium mobilization assay.
References
- 1. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Putative role of GPR139 on sleep modulation using pharmacological and genetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of TC-O 9311: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of TC-O 9311, a potent agonist of the G protein-coupled receptor 139 (GPR139). This document outlines detailed protocols for various administration routes, summarizes key pharmacokinetic data, and illustrates the relevant signaling pathways. The information is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound and other GPR139 agonists.
Overview of this compound
This compound is a valuable research tool for elucidating the physiological roles of GPR139, an orphan receptor predominantly expressed in the central nervous system. In vitro studies have demonstrated its high potency and selectivity. However, initial in vivo assessments in rats have indicated that this compound exhibits limited brain penetration, a critical consideration for targeting neurological and psychiatric disorders. The following sections provide detailed methodologies for in vivo administration and summarize the available pharmacokinetic data to aid in the design of future studies.
Quantitative Data Summary
Due to the limited publicly available in vivo pharmacokinetic data for this compound, this section includes data for the well-characterized, brain-penetrant GPR139 agonist JNJ-63533054 as a reference. This allows for a comparative understanding of compound behavior in vivo and can guide the experimental design for this compound.
Table 1: Pharmacokinetic Parameters of GPR139 Agonist JNJ-63533054 Following Oral Administration in Mice. [1]
| Time Point (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 0.25 | 2193 ± 479 | 2115 ± 585 |
| 0.5 | 1967 ± 250 | 2106 ± 487 |
| 1 | 1283 ± 150 | 1373 ± 204 |
| 2 | 508 ± 244 | 450 ± 156 |
| 4 | - | - |
| 8 | - | - |
Data are presented as mean ± SEM.
Table 2: Pharmacokinetic Parameters of GPR139 Agonist JNJ-63533054 Following Oral Administration in Rats. [1]
| Time Point (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 0.5 | 350 ± 2.5 | 416 ± 1.4 |
| 2 | 183 ± 69 | 217 ± 56 |
| 6 | 81 ± 9 | 93 ± 10 |
Data are presented as mean ± SEM.
Experimental Protocols
The following protocols are provided as a starting point for the in vivo administration of this compound. Formulation and dosing may require optimization based on the specific experimental model and objectives.
Formulation Protocols
This compound can be formulated for in vivo administration using various vehicles. The choice of vehicle will depend on the desired administration route and the physicochemical properties of the compound.
Protocol 1: Aqueous Suspension for Oral (p.o.) Administration
This protocol is adapted from in vivo studies with the GPR139 agonist JNJ-63533054 and is suitable for oral gavage.[1]
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% HPMC solution by slowly adding HPMC to sterile water while stirring until fully dissolved.
-
Add the powdered this compound to the vehicle.
-
Vortex and sonicate the mixture until a homogenous suspension is formed.
-
Prepare fresh on the day of dosing.
-
Protocol 2: Solubilized Formulation for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration
This formulation is designed to solubilize the compound for parenteral administration.
-
Vehicle: A mixture of DMSO, PEG300, Tween-80, and saline.
-
Procedure:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final formulation, use a vehicle composition such as:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Slowly add the DMSO stock solution to the PEG300 while vortexing.
-
Add the Tween-80 and vortex until mixed.
-
Finally, add the saline and vortex to achieve a clear solution.
-
The final concentration of DMSO should be kept low to minimize toxicity.
-
Protocol 3: Oil-Based Formulation for Subcutaneous (s.c.) or Intramuscular (i.m.) Administration
This formulation can be used for sustained release.
-
Vehicle: Corn oil or another sterile oil.
-
Procedure:
-
Dissolve this compound in a small amount of DMSO to create a stock solution.
-
Add the DMSO stock to the corn oil (e.g., a 1:9 ratio of DMSO to corn oil).
-
Vortex and sonicate until a clear solution or a fine suspension is achieved.
-
Administration Protocols
The following are general guidelines for common in vivo administration routes. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral (p.o.) Administration via Gavage
-
Animal Model: Mouse or Rat.
-
Procedure:
-
Prepare the this compound suspension as described in Formulation Protocol 1.
-
Gently restrain the animal.
-
Insert a gavage needle of appropriate size for the animal into the esophagus.
-
Slowly administer the desired volume of the compound suspension.
-
Typical dosing volumes are 5-10 mL/kg for mice and 3-5 mL/kg for rats.[1]
-
Intravenous (i.v.) Administration
-
Animal Model: Mouse or Rat.
-
Procedure:
-
Prepare the this compound solution as described in Formulation Protocol 2.
-
Warm the animal to dilate the tail vein.
-
Place the animal in a restrainer.
-
Using an appropriate gauge needle (e.g., 27-30G for mice), inject the solution slowly into the lateral tail vein.
-
Monitor the animal for any adverse reactions.
-
Intraperitoneal (i.p.) Administration
-
Animal Model: Mouse or Rat.
-
Procedure:
-
Prepare the this compound solution as described in Formulation Protocol 2.
-
Gently restrain the animal, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the solution into the peritoneal cavity.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the GPR139 signaling pathway and a general experimental workflow for in vivo pharmacokinetic studies.
Caption: GPR139 Signaling Pathways.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
Troubleshooting & Optimization
TC-O 9311 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of TC-O 9311, a potent GPR139 agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility Issues
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a high concentration stock solution can be prepared in DMSO. It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[1]
Q2: My this compound is precipitating out of solution, especially in my aqueous assay buffer. How can I prevent this?
A2: Precipitation in aqueous solutions is a common challenge. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible while maintaining solubility, typically ≤0.1% for most cell-based assays to avoid solvent-induced artifacts.
-
Use of Surfactants or Co-solvents: For in vivo preparations, formulations with PEG300 and Tween-80 have been used to improve solubility.[2] A similar approach with a low concentration of a biocompatible surfactant might be tested for in vitro assays, though this should be validated for effects on your experimental system.
-
Sonication and Heating: Gentle warming and sonication can aid in the dissolution of this compound in the initial stock solution preparation.[2] However, avoid excessive heat which could degrade the compound.
-
Serial Dilutions: Prepare intermediate dilutions of your high-concentration DMSO stock in your assay buffer rather than adding the concentrated stock directly to the final assay volume.
Q3: Can I use solvents other than DMSO?
A3: Currently, DMSO is the most widely reported solvent for preparing stock solutions of this compound. Solubility in other organic solvents like ethanol (B145695) or methanol (B129727) is not well-documented in publicly available resources. It is recommended to perform small-scale solubility tests before using alternative solvents.
Stability and Storage Issues
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical to maintain the integrity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Always protect the stock solutions from light.[2]
Q5: I left my this compound stock solution at room temperature for an extended period. Is it still viable?
A5: While short-term exposure to room temperature during experimental setup is generally acceptable, prolonged exposure can lead to degradation. If the solution has been at room temperature for several hours, it is advisable to use a fresh aliquot for critical experiments to ensure reproducibility. There is no specific data on the rate of degradation at room temperature, so caution is warranted.
Experimental Issues
Q6: I am not observing the expected agonistic activity of this compound in my GPR139 assay. What could be the issue?
A6: Several factors could contribute to a lack of activity:
-
Compound Integrity: Ensure your this compound has been stored correctly and has not degraded. Prepare fresh dilutions from a properly stored stock.
-
Cellular System: Confirm that your cells are expressing functional GPR139 at sufficient levels. The activity of this compound has been demonstrated in CHO-K1 cells stably expressing human GPR139.[3]
-
Assay Readout: GPR139 is known to couple primarily through the Gq/11 signaling pathway, leading to an increase in intracellular calcium.[4] Assays that measure calcium mobilization, such as those using fluorescent calcium indicators, are appropriate. GPR139 can also couple to Gi/o proteins.[4][5] If your assay measures cAMP levels, you may not see a response, or you might observe an inhibition of forskolin-stimulated cAMP accumulation.
-
Incorrect Concentration Range: Ensure you are testing a wide enough concentration range of this compound to generate a full dose-response curve. The reported EC50 is 39 nM, so concentrations should bracket this value.[2]
Q7: My results are inconsistent between experiments. What are the likely sources of variability?
A7: Inconsistent results can arise from several sources:
-
Stock Solution Handling: Inconsistent thawing of stock solutions or multiple freeze-thaw cycles can affect the compound's effective concentration. Always aliquot and use fresh vials for each experiment.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and plated at a consistent density.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions. Minor variations in these parameters can impact the biological response.
-
DMSO Quality: As mentioned, the hygroscopic nature of DMSO can lead to solubility issues if the solvent has absorbed water. Use fresh, high-quality DMSO for stock preparation.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Notes |
| DMSO | 125 mg/mL (342.11 mM) | Ultrasonic assistance may be needed. | Use of newly opened, anhydrous DMSO is critical due to its hygroscopic nature.[1] |
| In vivo formulation 1 | ≥ 2.08 mg/mL (5.69 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This formulation results in a clear solution.[2] |
| In vivo formulation 2 | ≥ 2.08 mg/mL (5.69 mM) | 10% DMSO, 90% Corn Oil | This formulation results in a clear solution.[2] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
Experimental Protocols
Detailed Methodology for In Vitro Calcium Mobilization Assay
This protocol is a general guideline for a fluorescent-based calcium mobilization assay in a 96-well format and should be optimized for your specific cell line and equipment.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
HEK293 or CHO cells stably expressing human GPR139
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, can improve dye retention in some cell lines)
-
96-well black, clear-bottom cell culture plates
-
Fluorescent plate reader with an injection system
2. Cell Preparation:
-
Seed GPR139-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve. Remember to account for the dilution factor upon addition to the cells.
4. Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to HBSS with 20 mM HEPES according to the manufacturer's instructions. If using probenecid, add it to the loading solution.
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
5. Calcium Flux Measurement:
-
After incubation, wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescent plate reader equipped with an injector.
-
Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Inject the this compound dilutions into the wells while continuously recording the fluorescence.
-
Continue recording for a sufficient duration to capture the peak response and subsequent decay.
6. Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve using a suitable nonlinear regression model.
Visualizations
Caption: GPR139 Signaling Pathway Activated by this compound.
Caption: In Vitro Calcium Mobilization Assay Workflow for this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve TC-O 9311 for experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TC-O 9311 in experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this potent GPR139 agonist.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | - Solvent purity is compromised (e.g., absorbed moisture in DMSO).- Incorrect solvent used.- Storage temperature fluctuations. | - Use fresh, anhydrous DMSO to prepare stock solutions.[1]- Ensure the correct solvent is being used based on the experimental requirements (in vitro vs. in vivo).- Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 month or -80°C for up to 6 months.[2] |
| Inconsistent Experimental Results | - Incomplete dissolution of this compound.- Degradation of the compound.- Incorrect final concentration. | - After adding the solvent, use sonication or gentle heating to ensure complete dissolution.[3]- Protect stock solutions from light.[2]- Prepare fresh working solutions for each experiment from a properly stored stock solution. |
| Low Cellular Response | - Low cell permeability.- Inappropriate vehicle control.- Cell line does not express GPR139. | - Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed cytotoxic levels.- Use a vehicle control that matches the solvent composition of the this compound working solution.- Confirm GPR139 expression in your experimental cell line. |
| Precipitation in In Vivo Formulation | - Improper mixing of solvents.- Saturation limit exceeded. | - Add each solvent in the specified order and ensure the solution is mixed thoroughly after each addition.[2]- Do not exceed the recommended solubility limits for the chosen formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1]
Q2: How should I store this compound stock solutions?
A2: Store this compound stock solutions at -20°C for up to one month or at -80°C for up to one year to maintain stability.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139).[2] Upon binding, it activates the receptor, which can then couple to various G proteins, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades.[3][4][5]
Q4: Can this compound be used in animal studies?
A4: Yes, this compound can be used for in vivo experiments. Specific formulations using solvents like a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described.[3]
Q5: What are the downstream signaling pathways activated by this compound?
A5: Activation of GPR139 by this compound leads to the activation of Gq/11 and Gi/o proteins.[3][5] This can result in the modulation of downstream effectors such as adenylyl cyclase and G protein-coupled inwardly rectifying potassium (GIRK) channels.[4][6] Gq/11 activation can also lead to calcium mobilization from intracellular stores.[7][8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility | Notes |
| DMSO | 73 mg/mL (199.79 mM)[1] | Use fresh, anhydrous DMSO. Sonication may be required.[1][6] |
| Ethanol | Insoluble[1] | Not a suitable solvent. |
| Water | Insoluble[1] | Not a suitable solvent. |
Table 2: In Vivo Formulation Examples
| Formulation Components | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If precipitation is observed, sonicate the solution for 5-10 minutes or warm it gently.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for In Vivo Oral Administration
Objective: To prepare a homogenous suspension of this compound for oral administration in animal models.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
-
Sterile tubes
-
Homogenizer or vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the desired volume of CMC-Na solution.
-
Add the this compound powder to the CMC-Na solution.
-
Mix the solution thoroughly using a vortex mixer or homogenizer until a uniform suspension is achieved. For example, to achieve a 5 mg/mL concentration, add 5 mg of this compound to 1 mL of CMC-Na solution.[1]
-
Administer the freshly prepared suspension to the animals.
Mandatory Visualizations
Caption: GPR139 signaling cascade initiated by this compound.
Caption: Workflow for preparing and using this compound in vitro.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
TC-O 9311 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals utilizing TC-O 9311 in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues and unexpected experimental outcomes that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and highly selective agonist for the G protein-coupled receptor 139 (GPR139). In comprehensive screening studies, this compound was tested against a panel of 90 diverse molecular targets and showed no significant cross-reactivity or off-target activity. This indicates a very specific interaction with its intended target, GPR139.
Q2: I'm observing an unexpected phenotype in my cells after treatment with this compound. Could this be an off-target effect?
A2: While this compound has a clean off-target profile in broad screening panels, it is crucial to experimentally verify that the observed effects in your specific system are mediated by GPR139. An unexpected phenotype could arise from several factors, including:
-
On-target effects in a novel context: The phenotype might be a genuine consequence of GPR139 activation in your specific cell type or experimental model, revealing new biology for the receptor.
-
Expression of GPR139 splice variants: Your system might express a variant of GPR139 with a different signaling profile.
-
Undiscovered off-target effects: In any pharmacological experiment, there is a possibility of an off-target effect that was not covered by the initial screening panel or is specific to your experimental conditions.
We recommend following the troubleshooting workflow outlined below to investigate the origin of the unexpected effect.
Q3: How can I confirm that the effects I'm observing are mediated by GPR139?
A3: The most direct way to confirm on-target activity is to demonstrate that the effect is dependent on the presence of GPR139. This can be achieved by:
-
Using a GPR139-negative control: Treat a cell line that does not endogenously express GPR139 with this compound. The absence of a response would support an on-target effect in your GPR139-positive cells.
-
Genetic knockdown or knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPR139 expression in your cells of interest. If the effect of this compound is diminished or abolished after GPR139 knockdown/knockout, it strongly indicates an on-target mechanism.
-
Pharmacological blockade: If a selective GPR139 antagonist is available, you can perform a co-treatment experiment. The ability of the antagonist to block the effect of this compound would confirm the involvement of GPR139.
Q4: My cells do not express GPR139, but I am still seeing a response to this compound. What should I do?
A4: If you observe a response in a GPR139-negative system, this strongly suggests a potential off-target effect. The first step is to re-verify the absence of GPR139 expression using a sensitive method like qPCR or western blot. If GPR139 is truly absent, the observed effect is independent of this receptor. You can then proceed with target deconvolution strategies, which may include affinity chromatography with labeled this compound to pull down interacting proteins, or broader off-target screening panels.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
Table 1: Potency of this compound on GPR139
| Parameter | Value | Cell Line | Assay Type |
| EC₅₀ | 39 nM | CHO-K1 cells expressing human GPR139 | Calcium Mobilization |
Table 2: Off-Target Selectivity Profile
| Screening Panel | Number of Targets | Result |
| Broad Diversity Panel | 90 | No significant activity observed |
Signaling & Experimental Workflow Diagrams
GPR139 Signaling Pathway
GPR139 is known to be a promiscuous receptor, coupling to multiple G-protein families, with a primary signaling pathway through Gq/11, leading to an increase in intracellular calcium.
Caption: GPR139 activation by this compound primarily initiates the Gq/11 pathway.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical sequence of experiments to determine if an unexpected result is an on-target or potential off-target effect of this compound.
Caption: A step-by-step guide to troubleshooting unexpected experimental outcomes.
Experimental Protocols
Protocol 1: GPR139 On-Target Validation Using GPR139-Null Cells
Objective: To determine if the biological effect of this compound is dependent on the presence of GPR139.
Materials:
-
Your primary experimental cell line (GPR139-positive)
-
A control cell line that is isogenic to your experimental line but lacks GPR139 expression (GPR139-null), or a related cell line known not to express GPR139.
-
This compound stock solution
-
Appropriate cell culture reagents
-
Assay-specific reagents to measure your biological endpoint (e.g., calcium imaging dye, qPCR reagents for a target gene).
Methodology:
-
Cell Culture: Culture both the GPR139-positive and GPR139-null cells under identical conditions until they reach the desired confluency for your assay.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer or media. Include a vehicle-only control.
-
Treatment: Treat both cell types with the range of this compound concentrations and the vehicle control. Incubate for the time period determined to be optimal for your specific assay.
-
Assay Performance: Perform your specific functional assay on both cell lines to measure the biological response.
-
Data Analysis: Plot the dose-response curve for this compound in both the GPR139-positive and GPR139-null cell lines.
Expected Results:
-
On-Target Effect: A clear dose-dependent response to this compound will be observed in the GPR139-positive cells, while little to no response will be seen in the GPR139-null cells.
-
Potential Off-Target Effect: A similar dose-dependent response in both cell lines would indicate that the effect is not mediated by GPR139.
Protocol 2: Confirmation of On-Target Effect via siRNA-mediated Knockdown of GPR139
Objective: To confirm that the activity of this compound is dependent on GPR139 expression by transiently reducing its mRNA and protein levels.
Materials:
-
Your experimental cell line (GPR139-positive)
-
Validated siRNA targeting GPR139
-
A non-targeting (scramble) siRNA control
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution
-
Reagents for qPCR and/or Western Blot to validate knockdown
-
Assay-specific reagents for your biological endpoint
Methodology:
-
Transfection: Transfect your GPR139-positive cells with either the GPR139-targeting siRNA or the non-targeting scramble control siRNA according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of GPR139 mRNA and protein. The optimal time should be determined empirically.
-
Knockdown Validation: Harvest a subset of cells from each group (GPR139 siRNA and scramble siRNA) to validate the extent of GPR139 knockdown using qPCR (for mRNA levels) and/or Western Blot (for protein levels). A knockdown efficiency of >70% is generally considered acceptable.
-
Compound Treatment: Treat the remaining transfected cells with this compound (at a concentration that gives a robust response, e.g., EC₈₀) and a vehicle control.
-
Assay Performance: Perform your functional assay to measure the biological response in both the GPR139 knockdown and scramble control cells.
-
Data Analysis: Compare the magnitude of the response to this compound in the GPR139 knockdown cells to that in the scramble control cells.
Expected Results:
-
On-Target Effect: The biological response to this compound should be significantly attenuated in the cells treated with GPR139 siRNA compared to the cells treated with the non-targeting scramble siRNA.
-
Potential Off-Target Effect: If the response to this compound is unchanged between the GPR139 knockdown and scramble control groups, this suggests the effect is independent of GPR139.
Technical Support Center: Optimizing TC-O 9311 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing TC-O 9311 in animal studies. This compound is a potent and selective agonist for the G-protein-coupled receptor 139 (GPR139), a target of interest in neuroscience and related fields. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible research.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in vivo. This section addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Formulation | - Low aqueous solubility of this compound.- Inappropriate vehicle composition.- Incorrect preparation procedure. | - Use a vehicle known to be suitable for poorly soluble compounds, such as 0.5% Hydroxypropyl Methylcellulose (HPMC) or a formulation containing co-solvents like PEG300 and Tween 80.[1] - Prepare the formulation fresh before each use.- Utilize sonication or gentle warming to aid dissolution, ensuring the compound's stability at elevated temperatures is considered.- Visually inspect the formulation for any precipitation before administration. |
| High Variability in Animal Response | - Inconsistent dosing due to compound precipitation or uneven suspension.- Issues with the route of administration (e.g., improper oral gavage or intraperitoneal injection).- Individual animal differences in metabolism and absorption. | - Ensure the formulation is a homogenous solution or a uniform suspension. If a suspension is used, vortex thoroughly before drawing each dose.- Verify the accuracy and consistency of the administration technique. For oral gavage, ensure proper placement of the gavage needle to avoid administration into the lungs. For IP injections, ensure the injection is in the peritoneal cavity and not into an organ.- Increase the number of animals per group to account for biological variability. |
| Lack of Expected Pharmacological Effect | - Insufficient dosage.- Poor bioavailability, particularly low brain penetration.[2]- Degradation of the compound. | - Perform a dose-response study to determine the optimal effective dose. Based on studies with other GPR139 agonists, a starting range of 10-30 mg/kg for oral administration in mice can be considered.[1]- Be aware that this compound has been reported to have poor brain exposure in rats.[2] Consider this limitation when designing studies targeting the central nervous system. Alternative GPR139 agonists with better brain penetration, such as JNJ-63533054, may be more suitable for such studies.[1]- Store the compound and its formulations under recommended conditions (e.g., protected from light, appropriate temperature) to prevent degradation. |
| Adverse Effects or Toxicity | - The vehicle may be causing toxicity, especially at high concentrations of solvents like DMSO.- The dose of this compound may be too high. | - Include a vehicle-only control group to assess the tolerability of the formulation.- If using co-solvents, aim to keep their concentrations as low as possible.- Conduct a Maximum Tolerated Dose (MTD) study to determine the safe dosage range for this compound in the specific animal model and administration route being used. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the G-protein-coupled receptor 139 (GPR139).[3] GPR139 is known to couple to multiple G-protein families, including Gq/11, Gi/o, Gs, and G12/13, leading to diverse downstream signaling cascades.[4]
Q2: What is a recommended starting dose for this compound in mice?
A2: While specific in vivo dosage data for this compound is limited, studies on other potent GPR139 agonists, such as JNJ-63533054, have used oral doses of 10 and 30 mg/kg in mice.[1] It is recommended to perform a pilot dose-response study starting with a similar range to determine the optimal dose for your specific experimental model and endpoint.
Q3: How should I prepare a formulation of this compound for oral administration?
A3: Due to its poor water solubility, this compound requires a specialized vehicle for in vivo administration. A commonly used vehicle for similar poorly soluble compounds is an aqueous suspension containing 0.5% HPMC.[1] Alternatively, a solution with co-solvents can be prepared. A general protocol for a co-solvent based formulation is provided in the Experimental Protocols section.
Q4: What is the brain penetrance of this compound?
A4: Studies in rats have indicated that this compound has poor brain exposure.[2] This is a critical consideration for studies investigating the central nervous system effects of GPR139 activation. Researchers may need to consider alternative GPR139 agonists with demonstrated brain penetrance for such studies.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be highly selective for GPR139 and displays no activity against a wide range of other targets.[5] However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to account for any potential unforeseen effects.
Experimental Protocols
General Protocol for Formulation of this compound for Oral Gavage (Suspension)
This protocol is a general guideline and should be optimized for your specific experimental requirements.
Materials:
-
This compound powder
-
Hydroxypropyl Methylcellulose (HPMC)
-
Sterile water for injection
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare the Vehicle:
-
Weigh the appropriate amount of HPMC to make a 0.5% (w/v) solution in sterile water.
-
Slowly add the HPMC to the water while stirring continuously with a magnetic stirrer until it is fully dissolved. This may take some time.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
If the particle size of the this compound powder is large, consider gently grinding it with a mortar and pestle to create a finer powder, which will aid in creating a more uniform suspension.
-
In a sterile vial, add a small amount of the 0.5% HPMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.
-
General Protocol for Acute Toxicity (Maximum Tolerated Dose - MTD) Study
This protocol provides a general framework for determining the MTD of this compound.
Animal Model:
-
Select the appropriate species and strain of animal for your research.
-
Use a sufficient number of animals per dose group (e.g., n=3-5).
Procedure:
-
Dose Selection:
-
Based on available in vitro potency and data from similar compounds, select a starting dose and a range of increasing doses.
-
-
Administration:
-
Administer a single dose of this compound at each selected dose level to a group of animals.
-
Include a control group that receives only the vehicle.
-
-
Observation:
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Monitor for changes in behavior, appearance, body weight, and any signs of distress.
-
-
Data Analysis:
-
The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
Visualizations
GPR139 Signaling Pathway
Caption: GPR139 promiscuously couples to multiple G-protein families, initiating diverse signaling cascades.
Experimental Workflow for In Vivo Study
Caption: A generalized workflow for conducting an in vivo study with this compound.
Logical Flow for Troubleshooting Lack of Efficacy
Caption: A decision-making flowchart for troubleshooting a lack of observed efficacy in vivo.
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
TC-O 9311 batch-to-batch variability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with the GPR139 agonist, TC-O 9311. A primary focus is to address the potential for batch-to-batch variability and provide guidance on ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the G protein-coupled receptor 139 (GPR139).[1][2] Its primary mechanism of action is to bind to and activate GPR139, initiating downstream intracellular signaling cascades. GPR139 activation has been shown to involve multiple G protein families, including Gq/11, Gi/o, and Gs, leading to complex downstream effects such as calcium mobilization and modulation of cyclic AMP (cAMP) levels.[1][3][4][5]
Q2: What are the common sources of variability when working with this compound?
Variability in experiments involving this compound can arise from several factors:
-
Batch-to-Batch Variability of this compound: Differences in purity, the presence of trace impurities, or variations in crystalline structure between different manufacturing lots can affect the compound's effective concentration and activity.[6][7]
-
Experimental System: The specific cell line used, its passage number, and the expression level of GPR139 can significantly impact the observed response.[8][9]
-
Assay Conditions: Factors such as incubation time, temperature, buffer composition, and the specific assay technology (e.g., calcium mobilization vs. cAMP measurement) can all contribute to variability.[10]
-
Compound Handling and Storage: Improper storage or handling of this compound can lead to degradation of the compound, affecting its potency.
Q3: How can I assess the quality of a new batch of this compound?
It is crucial to carefully review the Certificate of Analysis (CoA) provided by the supplier for each new lot.[3][11][12][13] Key parameters to check include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A high purity (e.g., >98%) is desirable.[1]
-
Identity Confirmation: Verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
-
Appearance and Solubility: Ensure the physical properties match the specifications.
For critical experiments, it is also advisable to perform an in-house validation of a new batch against a previously characterized, well-performing lot.
Troubleshooting Guides
Issue 1: Inconsistent EC50 values for this compound between experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability | Compare the CoA of the new batch with the previous one. Note any differences in purity or other reported specifications. If possible, run a side-by-side comparison of the old and new batches in the same assay. |
| Cell Passage Number | Ensure that cells used for experiments are within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Ligand Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization. Use a consistent, high-quality solvent (e.g., DMSO). |
| Assay Conditions | Standardize all assay parameters, including cell density, incubation times, and temperature. Calibrate all pipettes regularly. |
Issue 2: Low or no signal upon stimulation with this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the storage conditions of your this compound stock. The compound should be stored at -20°C or -80°C, protected from light.[12] Prepare a fresh dilution from a new stock vial. |
| Low Receptor Expression | Confirm the expression of GPR139 in your cell line using a validated method (e.g., qPCR or western blot). Consider using a cell line with higher or induced expression of GPR139. |
| Incorrect Assay Readout | GPR139 can signal through multiple pathways. If you are using a cAMP assay, consider that the primary coupling in your cell system might be through Gq, leading to calcium mobilization. Test for both calcium and cAMP responses.[3][5] |
| Assay Interference | Components of your assay buffer or media may be interfering with the signal. Test for interference by running appropriate controls. |
Issue 3: High background signal in the absence of this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some GPCRs exhibit constitutive (agonist-independent) activity, especially when overexpressed. This can be confirmed by using an inverse agonist if one is available. |
| Cell Health | Ensure cells are healthy and not overly confluent, which can lead to spontaneous signaling. Perform a cell viability assay. |
| Assay Reagent Issues | Check for contamination or degradation of assay reagents, such as fluorescent dyes or antibodies. |
Data Presentation: Comparing Batches of this compound
When a new batch of this compound is received, a comparative analysis against a trusted, existing batch is recommended. The following tables illustrate how to structure this comparative data.
Table 1: Certificate of Analysis Comparison
| Parameter | Batch A (Old) | Batch B (New) |
| Lot Number | 20230115 | 20241120 |
| Purity (HPLC) | 99.5% | 98.9% |
| Appearance | White Solid | White Solid |
| Solubility (DMSO) | >10 mg/mL | >10 mg/mL |
Table 2: Functional Assay Comparison (Calcium Mobilization)
| Batch | EC50 (nM) | Maximum Response (% of Control) |
| Batch A (Old) | 42.3 | 100% |
| Batch B (New) | 45.1 | 98% |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium upon GPR139 activation by this compound in a suitable host cell line (e.g., HEK293 or CHO cells) expressing GPR139.
Materials:
-
HEK293 or CHO cells stably expressing human GPR139
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed GPR139-expressing cells into the microplates at a density optimized for your cell line and allow them to adhere overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at the desired concentrations.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a set period.
-
Use the automated injector to add the this compound dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: cAMP Accumulation Assay
This protocol measures the modulation of intracellular cAMP levels following GPR139 activation. Depending on the primary G protein coupling in the cell system (Gs or Gi), an increase or decrease in cAMP will be observed.
Materials:
-
HEK293 or CHO cells stably expressing human GPR139
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Forskolin (B1673556) (for Gi-coupled assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well plates
Procedure:
-
Cell Plating: Seed GPR139-expressing cells into the appropriate microplates and grow overnight.
-
Cell Stimulation (Gs-coupled):
-
Aspirate the culture medium and add the stimulation buffer containing different concentrations of this compound.
-
Incubate for the optimized time at room temperature or 37°C.
-
-
Cell Stimulation (Gi-coupled):
-
Pre-incubate the cells with different concentrations of this compound in stimulation buffer.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for the optimized time.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement following the kit protocol.
-
Data Analysis: Calculate the cAMP concentration for each sample. For Gs-coupled assays, plot the cAMP concentration against the log of this compound concentration to determine the EC50. For Gi-coupled assays, plot the inhibition of the forskolin response against the log of this compound concentration to determine the IC50.
Mandatory Visualizations
Caption: GPR139 Signaling Pathways
Caption: Troubleshooting Workflow
References
- 1. This compound | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 10. revvity.com [revvity.com]
- 11. alliancechemical.com [alliancechemical.com]
- 12. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 13. documents.lgcstandards.com [documents.lgcstandards.com]
Troubleshooting low signal in TC-O 9311 assays.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal in TC-O 9311 assays.
Troubleshooting Guide: Low Signal
Low or no signal is a common issue that can compromise the integrity of your experimental results. This guide provides a systematic approach to identifying and resolving the root causes of weak signals in your this compound experiments.
Question: Why am I getting a weak or no signal in my this compound assay?
Answer: A weak or absent signal can stem from several factors, ranging from reagent integrity to procedural inconsistencies. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Reagent Quality and Storage
The stability and quality of your reagents are critical for a successful assay.
-
This compound Compound Integrity: Ensure that your this compound has been stored correctly to maintain its potency. Improper storage can lead to degradation of the compound.
-
Reagent Functionality: Other reagents, such as assay buffers, cell culture media, and detection agents (e.g., luciferin), can also lose effectiveness over time.[3]
Step 2: Review Experimental Protocol and Execution
Careful execution of the experimental protocol is essential for reproducible results.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability between wells.[4]
-
Recommendation: Calibrate your pipettes regularly and use a multichannel pipette for dispensing reagents into plates to ensure consistency.[3]
-
-
Cell Health and Density: The health and number of cells used in the assay are crucial.
-
Recommendation: Ensure your cells are healthy, viable, and plated at the optimal density. Perform cell counting and viability tests before each experiment.
-
-
Transfection Efficiency (if applicable): For reporter assays, low transfection efficiency will directly result in a weak signal.[3]
-
Recommendation: Optimize the ratio of plasmid DNA to transfection reagent to achieve the best possible efficiency.[3]
-
Step 3: Optimize Assay Conditions
The specific parameters of your assay can significantly impact signal strength.
-
Incubation Times and Temperatures: Ensure that incubation times and temperatures are optimal for your specific cell type and assay format.
-
Compound Concentration: The concentration of this compound should be appropriate to elicit a response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent agonist for the G protein-coupled receptor 139 (GPR139).[1][2] Activation of GPR139 is known to initiate a signaling cascade that results in the mobilization of intracellular calcium.
Caption: GPR139 signaling pathway activated by this compound.
Q2: What are the solubility properties of this compound?
A2: this compound is soluble in DMSO but insoluble in water and ethanol.[1] It is important to prepare stock solutions in DMSO and to be aware that moisture-absorbing DMSO can reduce solubility.[1]
| Solvent | Solubility |
| DMSO | 73 mg/mL (199.79 mM)[1] |
| Water | Insoluble[1] |
| Ethanol | Insoluble[1] |
Q3: Can you provide a general experimental protocol for a this compound assay?
A3: The following is a generalized protocol for a calcium mobilization assay using a fluorescent indicator, which is a common method for assessing the activity of GPR139 agonists.
Caption: General experimental workflow for a this compound assay.
Detailed Methodology:
-
Cell Preparation:
-
Culture cells expressing GPR139 (e.g., CHO-K1 cells) in appropriate media.
-
Seed cells into a 96-well or 384-well black, clear-bottom plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading buffer according to the manufacturer's instructions.
-
Remove the cell culture media from the plate and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
-
Compound Addition and Signal Detection:
-
Add the prepared this compound dilutions to the appropriate wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence signal at appropriate intervals to capture the calcium flux kinetics.
-
-
Data Analysis:
-
Normalize the fluorescence signal to a baseline reading taken before compound addition.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Q4: How should I approach troubleshooting systematically?
A4: A logical approach to troubleshooting will help you identify the problem efficiently. Start by examining the most likely and easiest-to-check factors.
Caption: A logical workflow for troubleshooting low signal issues.
References
Technical Support Center: Cell Viability Assessment with TC-O 9311 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability following treatment with TC-O 9311, a potent GPR139 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), with a reported EC50 of 39 nM.[1] GPR139 is an orphan receptor, meaning its natural ligand is not definitively known, although some studies suggest it can be activated by aromatic amino acids like L-tryptophan and L-phenylalanine.[2] this compound's primary mechanism of action is to activate GPR139, which predominantly signals through the Gq/11 pathway, leading to downstream cellular responses.
Q2: What is the expected effect of this compound on cell viability?
The effect of this compound on cell viability is context-dependent and does not appear to be a general cytotoxic or pro-proliferative agent. In studies on primary dopaminergic midbrain neurons, this compound has been shown to have a neuroprotective effect against MPP+-induced cell death.[3] However, it did not protect against other toxins like rotenone (B1679576) or 6-OHDA, nor did it enhance general cell viability against apoptotic stimuli.[3] Therefore, depending on the cell type and experimental conditions, this compound may not directly impact cell proliferation or viability but could modulate cellular responses to other stimuli.
Q3: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on the experimental question.
-
For assessing neuroprotection: A viability assay that measures the number of surviving neurons, such as immunocytochemistry for neuronal markers (e.g., tyrosine hydroxylase) followed by cell counting, has been successfully used.[3]
-
For general viability screening: Assays that measure metabolic activity (e.g., MTT, XTT, resazurin) or ATP content (e.g., CellTiter-Glo®) are common choices. However, it is crucial to rule out any direct interference of this compound with the assay chemistry.
-
For real-time monitoring: Real-time cell analysis systems that measure impedance can provide kinetic data on cell adhesion and proliferation.
Q4: How can I be sure this compound is not directly interfering with my colorimetric or fluorometric assay?
It is essential to perform a cell-free control experiment. Incubate this compound at the highest concentration used in your experiments with the assay reagent (e.g., MTT, resazurin) in cell culture medium without cells. If a color or fluorescence change is observed, it indicates direct interference, and an alternative assay should be considered.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible cell viability results.
| Potential Cause | Troubleshooting Step |
| Cell Health and Seeding Density | Ensure cells are in the logarithmic growth phase and have high viability before seeding. Optimize seeding density to ensure cells are not confluent at the end of the experiment. |
| This compound Preparation and Storage | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Edge Effects in Multi-well Plates | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data. |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | Ensure complete dissolution of the formazan crystals by vigorous pipetting or placing the plate on a shaker before reading the absorbance. |
Issue 2: High background signal in the viability assay.
| Potential Cause | Troubleshooting Step |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the experiment. |
| Direct Reduction of Assay Reagent | As mentioned in the FAQs, perform a cell-free control to check for direct chemical reduction of the assay substrate by this compound. |
| Phenol (B47542) Red Interference | Phenol red in the culture medium can interfere with the absorbance readings of some colorimetric assays. Use phenol red-free medium if high background is observed. |
| Extended Incubation Times | Over-incubation with reagents like MTT or resazurin (B115843) can lead to increased background signals. Optimize the incubation time for your specific cell type and density. |
Issue 3: No observable effect of this compound on cell viability.
| Potential Cause | Troubleshooting Step |
| Low or No GPR139 Expression | Confirm that your cell line expresses GPR139 at the mRNA or protein level using techniques like RT-qPCR or Western blotting. |
| This compound May Not Directly Affect Viability in Your Model | As research suggests, this compound's effects can be specific to certain cell types and conditions (e.g., neuroprotection).[3] Consider co-treatment with a stressor to unmask a potential modulatory effect. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your cell line. |
| Incorrect Assay Endpoint | The chosen viability assay may not be sensitive to the specific cellular changes induced by GPR139 activation. Consider using an alternative assay that measures a different aspect of cell health (e.g., apoptosis marker, ATP levels). |
Data Presentation
As of the current literature, there is limited publicly available quantitative data on the direct cytotoxic or proliferative effects of this compound across various cell lines in the form of IC50 or EC50 values. The primary reported effect is neuroprotection.
Table 1: Summary of Reported Effects of GPR139 Agonists on Cell Viability
| Compound | Cell Type | Experimental Model | Observed Effect |
| GPR139 Agonists (including a compound structurally identical to this compound) | Primary Dopaminergic Midbrain Neurons | MPP+ Induced Neurotoxicity | Dose-dependent neuroprotection[3] |
| GPR139 Agonists | Primary Dopaminergic Midbrain Neurons | Rotenone or 6-OHDA Induced Neurotoxicity | No protective effect observed[3] |
| GPR139 Agonists | Primary Dopaminergic Midbrain Neurons | General Apoptotic Stimuli | No enhancement of general cellular viability[3] |
Experimental Protocols
Detailed Methodology: MTT Cell Viability Assay for Assessing the Effect of this compound
This protocol is a representative method and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilizer only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Caption: GPR139 primarily signals through the Gq/11 pathway upon activation by this compound.
Caption: A generalized workflow for assessing cell viability with this compound treatment.
Caption: A logical approach to troubleshooting unexpected cell viability assay results.
References
- 1. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TC-O 9311 Experimental Controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TC-O 9311, a potent and selective inhibitor of MEK1/2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key components of the Ras-Raf-MEK-ERK signaling pathway.[1] By binding to a pocket adjacent to the ATP-binding site, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (ERK1/2), which are critical for cell proliferation and survival.[1] This leads to cell cycle arrest and, in some cases, apoptosis.[1][2]
Q2: What are the appropriate positive and negative controls for a this compound experiment?
A2:
-
Positive Controls:
-
A known MEK1/2 inhibitor (e.g., trametinib (B1684009), selumetinib) to confirm assay performance.
-
A cell line with a known activating BRAF or KRAS mutation, which confers sensitivity to MEK inhibitors.[3][4]
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) to assess the effect of the solvent on the experimental system.
-
A cell line with wild-type BRAF and KRAS, which is expected to be less sensitive to this compound.[3]
-
For target validation, a structurally dissimilar MEK inhibitor can help distinguish on-target from off-target effects.
-
Q3: How can I confirm that this compound is inhibiting the MEK/ERK pathway in my cells?
A3: The most direct method is to perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2). A significant decrease in the p-ERK1/2 to total ERK1/2 ratio upon treatment with this compound indicates target engagement and pathway inhibition.[5]
Q4: I am observing less of an effect than expected on cell viability. What are the potential reasons?
A4: There are several possibilities:
-
Intrinsic Resistance: The cell line may have intrinsic resistance to MEK inhibitors due to pathway redundancy or other genetic factors.
-
Pathway Reactivation: Prolonged treatment with a MEK inhibitor can sometimes lead to a rebound in ERK signaling.
-
Suboptimal Concentration: The concentration of this compound may be too low to achieve a significant biological effect. A dose-response experiment is recommended.
-
Experimental Issues: Check for issues with cell health, reagent stability, or assay protocol.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use a multichannel pipette for even distribution. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay) | Increase incubation time with the solubilization buffer and mix thoroughly by pipetting. |
| Contamination | Regularly check for microbial contamination and practice good aseptic technique. |
Issue 2: No or Weak Inhibition of p-ERK in Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal this compound concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Poor antibody quality | Use a validated antibody for p-ERK and total ERK. Titrate the antibody to find the optimal concentration. |
| Inefficient protein transfer | Ensure proper gel and membrane equilibration in transfer buffer. Confirm transfer with Ponceau S staining. |
| Rapid dephosphorylation of p-ERK | Lyse cells quickly on ice with phosphatase inhibitors in the lysis buffer. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal Cancer | BRAF V600E | 12.1 |
| NCI-H727 | Lung Cancer | KRAS G12C | 84.1 |
| BON1 | Pancreatic Neuroendocrine Tumor | NRAS Q61K | 0.44 |
| QGP-1 | Pancreatic Neuroendocrine Tumor | KRAS G12V | 6.36 |
IC50 values are representative and may vary depending on experimental conditions.
Experimental Protocols
Western Blot for p-ERK and Total ERK
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with this compound or controls for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To probe for total ERK, strip the membrane with a stripping buffer, block, and re-probe with an antibody against total ERK1/2.
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and controls) and incubate for 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully aspirate the media and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Case study – Protein expression analysis identifies predictive drug-response markers for the MEK inhibitor trametinib - Oncolines B.V. [oncolines.com]
- 5. Drug: Selumetinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Validation & Comparative
Validating GPR139 Activation: A Comparative Guide to TC-O 9311 and Other Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic agonist TC-O 9311's performance in activating the G protein-coupled receptor 139 (GPR139) against other known agonists. Experimental data is presented to support the validation of GPR139 activation, along with detailed methodologies for key assays.
Introduction to GPR139
GPR139 is an orphan receptor predominantly expressed in the central nervous system, making it a compelling target for neuropsychiatric and behavioral disorders. While its endogenous ligand is still a subject of research, several synthetic and putative endogenous agonists have been identified. This guide focuses on the validation of GPR139 activation by the potent agonist this compound and compares its activity with other well-characterized compounds.
Quantitative Comparison of GPR139 Agonists
The potency of various agonists for GPR139 has been determined through in vitro functional assays. The half-maximal effective concentration (EC50) values from calcium mobilization and other relevant assays are summarized below for easy comparison.
| Agonist | Agonist Type | Assay Type | Cell Line | Reported EC50 |
| This compound | Synthetic Small Molecule | Calcium Mobilization | CHO-K1 | 39 nM[1][2][3][4][5] |
| Calcium Mobilization | CHO-TREx | pEC50 = 7.40 ± 0.06[6] | ||
| Calcium Mobilization | HEK-293 | pEC50 = 7.11 ± 0.13[6] | ||
| Calcium Mobilization | SK-N-MC/CRE | pEC50 = 7.31 ± 0.12[6] | ||
| JNJ-63533054 | Synthetic Small Molecule | Calcium Mobilization | hGPR139 | 16 nM[7][8][9][10] |
| GTPγS Binding | hGPR139 | 17 nM[7] | ||
| Calcium Mobilization | rat GPR139 | 63 nM[7][10] | ||
| Calcium Mobilization | mouse GPR139 | 28 nM[7][10] | ||
| cAMP Assay | HEK293T | 41 ± 20 nM[11] | ||
| Calcium Mobilization | HEK293T | 75 ± 29 nM[11] | ||
| L-Tryptophan | Putative Endogenous | Calcium Mobilization | hGPR139 | 49 µM[12] |
| Calcium Mobilization | hGPR139 | 220 µM[12] | ||
| Calcium Mobilization | - | 30-300 µM[6][13] | ||
| L-Phenylalanine | Putative Endogenous | Calcium Mobilization | hGPR139 | 60 µM[12] |
| Calcium Mobilization | hGPR139 | 320 µM[12] | ||
| Calcium Mobilization | - | 30-300 µM[13] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
GPR139 Signaling Pathway
GPR139 primarily signals through the Gq/11 pathway.[11][12] Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key downstream event and is the basis for the widely used calcium mobilization assays to screen for and characterize GPR139 agonists. There is also evidence that GPR139 can couple to Gi/o proteins, although the primary functional output appears to be mediated by Gq/11.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | GPR | TargetMol [targetmol.com]
- 6. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. JNJ-63533054 | GPR139 agonist | Probechem Biochemicals [probechem.com]
- 11. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GPR139 Agonists: TC-O 9311 and JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two prominent G protein-coupled receptor 139 (GPR139) agonists: TC-O 9311 and JNJ-63533054. The information presented is supported by experimental data from peer-reviewed studies, with a focus on potency, efficacy, and the underlying signaling mechanisms.
Introduction to GPR139
GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, including the habenula, striatum, and hypothalamus. Its endogenous ligands are believed to be the aromatic amino acids L-tryptophan and L-phenylalanine. GPR139 primarily signals through the Gq/11 pathway, leading to the mobilization of intracellular calcium.[1][2][3] This receptor is a potential therapeutic target for neuropsychiatric disorders, making the characterization of its agonists a key area of research.
Comparative Analysis of Agonist Potency
This compound and JNJ-63533054 are potent synthetic agonists of GPR139. Their activity has been characterized in various in vitro functional assays, primarily calcium mobilization and GTPγS binding assays.
Calcium Mobilization Assay Data
The potency of this compound and JNJ-63533054 in stimulating GPR139-mediated calcium release has been evaluated in different host cell lines stably expressing the human GPR139 receptor. The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates a higher potency. The pEC50 is the negative logarithm of the EC50 value.
| Compound | Cell Line | pEC50 (mean ± SEM) | EC50 (nM) |
| This compound | CHO-TREx | 7.40 ± 0.06 | 39.8 |
| HEK-293 | 7.11 ± 0.13 | 77.6 | |
| SK-N-MC/CRE | 7.31 ± 0.12 | 49.0 | |
| JNJ-63533054 | CHO-TREx | 7.88 ± 0.05 | 13.2 |
| HEK-293 | 7.67 ± 0.08 | 21.4 | |
| SK-N-MC/CRE | 7.58 ± 0.07 | 26.3 |
Data sourced from Nepomuceno et al., 2018.[4]
As the data indicates, JNJ-63533054 consistently demonstrates a higher potency (lower EC50) than this compound across all tested cell lines in the calcium mobilization assay.
GTPγS Binding Assay Data
The GTPγS binding assay measures the activation of G proteins upon agonist binding to the receptor. This assay provides another measure of the functional potency of the agonists.
| Compound | pEC50 (mean ± SEM) | EC50 (nM) |
| This compound | 6.75 ± 0.04 | 177.8 |
| JNJ-63533054 | 7.19 ± 0.08 | 64.6 |
Data sourced from Nepomuceno et al., 2018.[4]
In the GTPγS binding assay, JNJ-63533054 again shows a higher potency compared to this compound.
GPR139 Signaling Pathway
The binding of an agonist, such as this compound or JNJ-63533054, to GPR139 initiates a cascade of intracellular events. The primary pathway involves the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a hallmark of GPR139 activation and is the basis for the calcium mobilization assays.
Experimental Workflow for Agonist Comparison
A typical workflow for comparing the potency and efficacy of GPR139 agonists like this compound and JNJ-63533054 involves several key steps, from cell line preparation to data analysis.
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for a Fluorometric Imaging Plate Reader (FLIPR) system.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human GPR139 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Plate the cells in black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and JNJ-63533054 in the assay buffer.
-
Use the FLIPR instrument to add the agonist solutions to the cell plates.
-
-
Data Acquisition and Analysis:
-
The FLIPR instrument will measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the pEC50 and EC50 values from the dose-response curves using a non-linear regression analysis.
-
GTPγS Binding Assay
This protocol is for a scintillation proximity assay (SPA) format.
-
Membrane Preparation:
-
Harvest cells stably expressing GPR139 and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, [35S]GTPγS, GDP, and serial dilutions of the GPR139 agonists (this compound and JNJ-63533054).
-
Add SPA beads (e.g., wheat germ agglutinin-coated) to each well.
-
-
Incubation and Detection:
-
Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the scintillation counts against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the pEC50 and EC50 values from these curves to determine the potency of the agonists in stimulating G protein activation.
-
Selectivity Profile
Conclusion
Both this compound and JNJ-63533054 are valuable tool compounds for studying the function of GPR139. Based on the available in vitro data, JNJ-63533054 exhibits a higher potency than this compound in both calcium mobilization and GTPγS binding assays. The choice of agonist for a particular study may depend on the specific experimental requirements and the desired concentration range for receptor activation. Further studies are needed to fully elucidate the in vivo effects and the complete selectivity profiles of these compounds.
References
GPR139 Antagonism: A Comparative Guide to Blocking TC-O 9311 Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and experimental data related to the use of GPR139 antagonists to block the effects of the potent GPR139 agonist, TC-O 9311. The data presented herein is intended to assist researchers in the selection and application of appropriate tools for investigating the physiological and pathological roles of the orphan G protein-coupled receptor, GPR139.
Data Presentation: In Vitro Antagonism of this compound
The primary mechanism of action for the GPR139 agonist this compound is the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium. The efficacy of a GPR139 antagonist is therefore commonly assessed by its ability to inhibit this agonist-induced calcium mobilization.
| Compound | Class | Assay Type | Cell Line | Potency (pEC50 or pKb) | Reference |
| This compound | GPR139 Agonist | Calcium Mobilization | CHO-K1 | 7.42 (pEC50) | [1] |
| Calcium Mobilization | HEK-293 | 7.11 ± 0.13 (pEC50) | |||
| JNJ-3792165 | GPR139 Antagonist | Calcium Mobilization | Not Specified | 6.9 (pKb) | |
| LP-471756 | GPR139 Antagonist | Not Specified | Not Specified | Not Specified | [2] |
| LP-114958 | GPR139 Antagonist | Not Specified | Not Specified | Not Specified | [2] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). pKb is the negative logarithm of the equilibrium dissociation constant (Kb) of an antagonist. Higher values indicate greater potency.
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay (FLIPR)
This protocol outlines the general steps for a Fluorometric Imaging Plate Reader (FLIPR) assay to measure the antagonism of this compound-induced calcium mobilization by a GPR139 antagonist.
1. Cell Culture and Plating:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR139 are commonly used.
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.[3] Plates are typically incubated overnight.[4][5]
2. Dye Loading:
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a FLIPR Calcium Assay Kit) is used.[6]
-
The dye is prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cell culture medium is removed, and the cells are incubated with the dye-loading solution for a specified time (typically 1 hour) at 37°C.[3]
3. Compound Preparation and Addition:
-
Antagonist Preparation: The GPR139 antagonist (e.g., JNJ-3792165) is prepared in the assay buffer at various concentrations.
-
Antagonist Incubation: The dye-loaded cells are pre-incubated with the antagonist or vehicle for a defined period (e.g., 15-30 minutes) before agonist addition.
-
Agonist Preparation: this compound is prepared in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80) for antagonist testing.
-
Agonist Addition: The FLIPR instrument adds the this compound solution to the wells, and fluorescence is measured simultaneously.
4. Data Acquisition and Analysis:
-
The FLIPR instrument records the fluorescence intensity before and after the addition of the agonist.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured.
-
Data are analyzed using a suitable software (e.g., GraphPad Prism). The antagonist's potency is typically determined by calculating the IC50 (half-maximal inhibitory concentration) and then converting it to a pKb value.
Mandatory Visualizations
GPR139 Signaling Pathway
Caption: GPR139 signaling cascade initiated by an agonist and blocked by an antagonist.
Experimental Workflow for Antagonist Screening
References
- 1. GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TC-O 9311: A Comparative Analysis with Alternative GPR139 Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GPR139 Agonist Performance with Supporting Experimental Data.
This guide provides a detailed comparison of the GPR139 agonist, TC-O 9311, with other methods and alternative compounds used in the study of the orphan G protein-coupled receptor 139 (GPR139). The data presented is intended to assist researchers in selecting the most appropriate tools for their experimental needs.
Introduction to this compound and GPR139
This compound is a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2][3][4] GPR139 is primarily expressed in the central nervous system and is a potential therapeutic target for a variety of neurological and psychiatric disorders.[5][6][7] this compound has been utilized as a chemical probe to explore the structure and function of this receptor and its interactions with other signaling pathways.[8] The primary signaling pathway for GPR139 is through the Gq/11 protein, leading to the mobilization of intracellular calcium.[4][9]
Comparative Analysis of GPR139 Agonists
The performance of this compound is best understood in the context of other available GPR139 agonists. This section provides a quantitative comparison of this compound with the well-characterized agonist JNJ-63533054 and the endogenous ligand L-Tryptophan.
Table 1: Comparative Potency (EC50) of GPR139 Agonists in Calcium Mobilization Assays
| Compound | Cell Line | EC50 (nM) | pEC50 (mean ± SEM) |
| This compound | CHO-TREx | 39[1][2][3][4] | 7.40 ± 0.06[10] |
| HEK-293 | - | 7.11 ± 0.13[10] | |
| SK-N-MC/CRE | - | 7.31 ± 0.12[10] | |
| JNJ-63533054 | hGPR139 | 16[1][8][11][12] | - |
| CHO-TREx | - | 7.88 ± 0.05[10] | |
| HEK-293 | - | 7.67 ± 0.08[10] | |
| SK-N-MC/CRE | - | 7.58 ± 0.07[10] | |
| L-Tryptophan | CHO-TREx | 220,000 | 3.91 ± 0.05[10] |
| HEK-293 | - | 3.69 ± 0.06[10] | |
| SK-N-MC/CRE | - | 3.40 ± 0.06[10] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Table 2: Comparative Potency (pEC50) of GPR139 Agonists in [³⁵S]GTPγS Binding Assays
| Compound | pEC50 (mean ± SEM) |
| This compound | 6.75 ± 0.04[10] |
| JNJ-63533054 | 7.19 ± 0.08[10] |
| L-Tryptophan | 3.37 ± 0.16[10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay
This assay is a common method for assessing the activity of GPR139 agonists by measuring the increase in intracellular calcium following receptor activation.[13][14][15]
Objective: To determine the potency (EC50) of GPR139 agonists.
Materials:
-
Cells stably expressing GPR139 (e.g., CHO-TREx, HEK-293, SK-N-MC/CRE).[10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GPR139 agonists (this compound, JNJ-63533054, L-Tryptophan).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).[14][16]
Procedure:
-
Cell Culture: Plate GPR139-expressing cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the GPR139 agonists in the assay buffer.
-
Signal Measurement: Place the cell plate into the fluorescence plate reader. Record baseline fluorescence, then add the agonist solutions and continue to record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a measure of G protein coupling.
Objective: To determine the potency (EC50) of GPR139 agonists in stimulating G protein activation.
Materials:
-
Membranes prepared from cells expressing GPR139.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GPR139 agonists.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and the GPR139 agonist at various concentrations.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction and incubate at 30°C for a defined period.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Measurement: Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC50 value.
Visualizations
GPR139 Signaling Pathway
Caption: GPR139 activation by an agonist leads to Gαq/11-mediated PLC activation and subsequent calcium release.
Experimental Workflow for Agonist Comparison
Caption: Workflow for the comparative evaluation of GPR139 agonists using in vitro functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-63533054 - Wikipedia [en.wikipedia.org]
- 3. GPR139 - Wikipedia [en.wikipedia.org]
- 4. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR139 agonists - Page 1 | BioWorld [bioworld.com]
- 6. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel GPR139 Agonists with Therapeutic Effects in Mouse Models of Social Interaction and Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide: TC-O 9311 Versus Endogenous GPR139 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic GPR139 agonist, TC-O 9311, and the receptor's endogenous ligands, the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe). The information presented herein is supported by experimental data to aid in the evaluation of these molecules for research and drug development purposes.
Introduction to GPR139 and its Ligands
G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its location suggests a role in regulating mood, motivation, and metabolic processes. The discovery of its endogenous ligands, L-Tryptophan and L-Phenylalanine, has opened avenues for investigating its physiological functions.[1][2][3] this compound is a potent and selective synthetic agonist that serves as a valuable tool for probing the pharmacology and therapeutic potential of GPR139.[4][5][6]
Quantitative Comparison of Agonist Performance
The pharmacological activity of this compound, L-Tryptophan, and L-Phenylalanine at the human GPR139 receptor has been characterized primarily through in vitro functional assays, such as calcium mobilization and GTPγS binding assays. These assays measure the receptor's response to agonist stimulation, providing quantitative data on potency (EC50) and efficacy (Emax).
Calcium Mobilization Assay Data
The following table summarizes the comparative potency and efficacy of this compound and the endogenous ligands in a calcium mobilization assay, which is indicative of Gq/11 pathway activation.[7]
| Ligand | Potency (pEC50) | Efficacy (Emax %) |
| This compound | 7.71 ± 0.04 | 100 ± 3 |
| L-Tryptophan | 3.66 ± 0.05 | 100 ± 4 |
| L-Phenylalanine | 3.49 ± 0.04 | 100 ± 5 |
Data adapted from Nøhr et al. (2017), where this compound is referred to as compound 7c.[7]
As the data indicates, this compound is a significantly more potent agonist at GPR139 than its endogenous ligands, with a pEC50 value in the nanomolar range compared to the micromolar potency of L-Tryptophan and L-Phenylalanine. All three ligands are full agonists in this assay, capable of eliciting a maximal response.
GPR139 Signaling Pathways
GPR139 is known to couple to multiple G protein signaling pathways, primarily the Gq/11 and Gi/o pathways. The activation of these pathways initiates distinct downstream cellular responses.
Gq/11 Signaling Pathway
The primary signaling cascade initiated by GPR139 activation is through the Gq/11 family of G proteins.[1][8][9][10] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which can be measured in a calcium mobilization assay.
Gi/o Signaling Pathway
In addition to Gq/11, GPR139 can also couple to the Gi/o family of G proteins.[8][9] Activation of the Gi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize GPR139 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR139 activation and subsequent Gq/11 pathway signaling.
Detailed Steps:
-
Cell Culture: Cells stably or transiently expressing human GPR139 (e.g., HEK293 or CHO cells) are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time at 37°C.
-
Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is measured before the automated addition of the agonist (this compound, L-Tryptophan, or L-Phenylalanine) at various concentrations.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate dose-response curves, from which EC50 and Emax values are calculated using non-linear regression.
GTPγS Binding Assay
This functional assay measures the initial step of G protein activation – the exchange of GDP for GTP on the Gα subunit. It is a direct measure of receptor-G protein coupling.
Detailed Steps:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing GPR139.
-
Assay Reaction: The membranes are incubated in an assay buffer containing the agonist of interest, GDP, and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunits.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound [³⁵S]GTPγS. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Dose-response curves are then generated to determine the EC50 and Emax for each agonist.
Conclusion
The synthetic agonist this compound demonstrates significantly higher potency for GPR139 compared to the endogenous ligands L-Tryptophan and L-Phenylalanine, while all three act as full agonists in calcium mobilization assays. This makes this compound an invaluable pharmacological tool for studying the physiological and pathological roles of GPR139. The choice between using the synthetic agonist or the endogenous ligands will depend on the specific research question, with this compound being ideal for achieving maximal receptor activation at low concentrations, and the endogenous ligands being more suited for studies aiming to mimic physiological conditions. Understanding the distinct pharmacological profiles of these agonists is essential for advancing our knowledge of GPR139 and its potential as a therapeutic target.
References
- 1. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of GPR139 Agonists: TC-O 9311 vs. JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small-molecule agonists for the orphan G protein-coupled receptor 139 (GPR139): TC-O 9311 and JNJ-63533054. GPR139 is gaining attention as a potential therapeutic target for neuropsychiatric disorders due to its specific expression in the central nervous system.[1][2] This document synthesizes available experimental data to facilitate informed decisions in research and development.
Introduction to GPR139 and its Agonists
GPR139 is an orphan GPCR predominantly expressed in the brain, with high concentrations in the habenula and striatum.[2][3] It is activated by the essential amino acids L-tryptophan and L-phenylalanine.[3][4] The receptor is implicated in various neurological processes, and its modulation by synthetic ligands is a key area of investigation. This compound and JNJ-63533054 are two such synthetic agonists that have been pivotal in characterizing the function of GPR139.[3]
In Vitro Potency and Activity
Both this compound and JNJ-63533054 are potent agonists of GPR139. JNJ-63533054 exhibits a slightly higher potency for the human GPR139 receptor in functional assays.
| Compound | Target | Assay Type | EC50 (Human) | EC50 (Rat) | EC50 (Mouse) | Reference |
| This compound | GPR139 | Calcium Mobilization | 39 nM | - | - | [5][6][7] |
| JNJ-63533054 | GPR139 | Calcium Mobilization | 16 nM | 63 nM | 28 nM | [8][9] |
| JNJ-63533054 | GPR139 | GTPγS Binding | 17 nM | - | - | [8][9] |
Signaling Pathway
GPR139 activation by both agonists initiates downstream signaling primarily through the Gq/11 and to some extent the Gi/o pathways.[1][10] The predominant Gq/11 coupling leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a response that is readily measured in cellular assays.[11]
Pharmacokinetics
A key differentiator between the two compounds is their pharmacokinetic profile, particularly concerning their utility in in vivo studies. JNJ-63533054 has demonstrated good oral bioavailability and the ability to cross the blood-brain barrier, making it a suitable tool for central nervous system research.[8][12][13] In contrast, available data suggests that this compound has limited brain exposure in rats, which may restrict its application in in vivo neurological studies.[14]
| Compound | Species | Administration | Cmax | T1/2 | Brain/Plasma Ratio | Reference |
| JNJ-63533054 | Rat | 5 mg/kg (p.o.) | 317 ng/mL | 2.5 hours | 1.2 | [8][12] |
| This compound | Rat | - | - | - | 0.03 | [14] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR139 activation.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing human GPR139 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to attach overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Test compounds (this compound or JNJ-63533054) at various concentrations are added to the wells.
-
Signal Detection: Fluorescence intensity is measured kinetically before and after the addition of the compound.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the compound concentration to determine the EC50 value.
GTPγS Binding Assay
This functional assay measures the G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[15]
Methodology:
-
Membrane Preparation: Membranes from cells expressing GPR139 are prepared through homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and saponin.
-
Reaction Mixture: Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a set time at 30°C.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50.
In Vivo Characterization
JNJ-63533054 has undergone more extensive in vivo characterization. Studies in rats have shown that oral administration of JNJ-63533054 leads to a dose-dependent reduction in locomotor activity.[8] Further behavioral studies have explored its effects in models of anxiety and anhedonia, though the results have been complex, indicating a nuanced role for GPR139 in these behaviors.[13][16]
Selectivity
JNJ-63533054 has been profiled against a panel of other GPCRs, ion channels, and transporters and has been found to be highly selective for GPR139.[13] this compound has also been reported to have no cross-reactivity issues against a diverse range of targets.[14]
Summary and Conclusion
Both this compound and JNJ-63533054 are valuable pharmacological tools for probing the function of GPR139. JNJ-63533054's higher potency and, most notably, its favorable pharmacokinetic profile, including brain penetrance, make it the more suitable candidate for in vivo studies targeting the central nervous system. This compound remains a potent and selective agonist for in vitro applications. The choice between these two compounds will ultimately depend on the specific experimental context and research question. Further studies, particularly direct comparative in vivo experiments, would be beneficial for a more complete understanding of their relative pharmacological profiles.
References
- 1. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR139 - Wikipedia [en.wikipedia.org]
- 4. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | GPR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Frontiers | In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist [frontiersin.org]
Replicating GPR139 Agonist Activity: A Comparative Guide to TC-O 9311
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of TC-O 9311, a potent G protein-coupled receptor 139 (GPR139) agonist. Data is presented to facilitate the replication of published findings and to compare its performance with another well-characterized GPR139 agonist, JNJ-63533054.
Introduction
This compound is a small molecule agonist for the orphan G protein-coupled receptor 139 (GPR139), a receptor predominantly expressed in the central nervous system.[1] GPR139 is implicated in various neurological processes, making it a target of interest for therapeutic development. This compound has been characterized as a potent agonist with a reported EC50 of 39 nM.[2] This guide summarizes key experimental data and provides detailed protocols to assist researchers in replicating and expanding upon these findings.
Performance Comparison of GPR139 Agonists
The following table summarizes the in vitro potency of this compound in comparison to another widely used GPR139 agonist, JNJ-63533054. The data is derived from a study by Nepomuceno et al. (2018), which evaluated the compounds in calcium mobilization assays across three different cell lines stably expressing GPR139.[3] This side-by-side comparison under identical experimental conditions provides a robust basis for evaluating their relative activities.
| Compound | Cell Line | Assay Type | pEC50 (Mean ± SEM) |
| This compound | CHO-TREx | Calcium Mobilization | 7.40 ± 0.06 |
| JNJ-63533054 | CHO-TREx | Calcium Mobilization | 7.88 ± 0.05 |
| This compound | HEK-293 | Calcium Mobilization | 7.11 ± 0.13 |
| JNJ-63533054 | HEK-293 | Calcium Mobilization | 7.67 ± 0.08 |
| This compound | SK-N-MC/CRE | Calcium Mobilization | 7.31 ± 0.12 |
| JNJ-63533054 | SK-N-MC/CRE | Calcium Mobilization | 7.58 ± 0.07 |
Signaling Pathway and Experimental Workflow
The activation of GPR139 by agonists like this compound primarily leads to the engagement of the Gq/11 signaling pathway, culminating in the mobilization of intracellular calcium.[4][5] The following diagrams illustrate this signaling cascade and a typical experimental workflow for its investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and JNJ-63533054, adapted from Nepomuceno et al. (2018).[3]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR139 activation.
-
Cell Culture: CHO-TREx, HEK-293, or SK-N-MC/CRE cells stably expressing human GPR139 are cultured in appropriate media supplemented with antibiotics for selection.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Preparation: Test compounds (this compound, JNJ-63533054) are serially diluted in buffer to create a range of concentrations.
-
Fluorescence Measurement: The cell plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of the compounds.
-
Data Acquisition: Fluorescence is continuously monitored after compound addition to record the change in intracellular calcium levels.
-
Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the pEC50 values.
[35S]-GTPγS Binding Assay
This assay measures the activation of G proteins by the receptor upon agonist binding.
-
Membrane Preparation: Membranes are prepared from cells stably expressing GPR139.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, NaCl, MgCl2, and saponin.
-
Reaction Mixture: The reaction includes cell membranes, [35S]-GTPγS, GDP, and varying concentrations of the test agonist.
-
Incubation: The mixture is incubated at room temperature to allow for G protein activation and binding of [35S]-GTPγS.
-
Termination and Filtration: The reaction is stopped by rapid filtration through filter plates, which separate the membrane-bound [35S]-GTPγS from the unbound nucleotide.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. The data is then plotted against the agonist concentration to determine potency. In the study by Nepomuceno et al. (2018), this compound produced a robust concentration-dependent increase in [35S]-GTPγS binding with a pEC50 of 6.75 ± 0.04.[3]
Conclusion
The provided data and protocols offer a comprehensive guide for researchers investigating the GPR139 agonist this compound. The comparative data with JNJ-63533054 demonstrates its potent activity in a well-replicated in vitro setting. By following the detailed methodologies, scientists can confidently replicate these findings and further explore the therapeutic potential of targeting the GPR139 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | GPR139 Agonist | MCE [medchemexpress.cn]
- 3. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TC-O 9311 and Other GPR139 Agonists in Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response analysis of TC-O 9311, a potent G protein-coupled receptor 139 (GPR139) agonist, with other notable alternatives in the field. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools for studying the GPR139 signaling pathway and its physiological roles.
Comparative Dose-Response Data of GPR139 Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and a selection of alternative GPR139 agonists. These values were predominantly determined using a calcium mobilization assay in cell lines recombinantly expressing the human GPR139 receptor, such as HEK293 or CHO-K1 cells.
| Compound | EC50 (nM) | Cell Line | Assay Type |
| This compound | 39[1][2][3] | CHO-K1 | Calcium Mobilization |
| JNJ-63533054 | 16[4][5][6][7][8] | HEK293 | Calcium Mobilization |
| TAK-041 (Zelatriazin) | 22[9][10] | CHO-T-REx | Calcium Mobilization |
| Compound 1a | 39[11][12] | CHO-K1 | Calcium Mobilization |
Note: EC50 values can vary slightly between different studies and experimental conditions. The data presented here is for comparative purposes.
GPR139 Signaling Pathway
Activation of GPR139 by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured to quantify receptor activation.
Caption: GPR139 signaling cascade initiated by an agonist.
Experimental Protocols
Calcium Mobilization Assay for GPR139 Agonist Screening
This protocol outlines a typical fluorescence-based calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) to determine the dose-response relationship of GPR139 agonists.
1. Cell Culture and Plating:
-
Culture HEK293 or CHO-K1 cells stably expressing the human GPR139 receptor in appropriate growth medium.
-
Seed the cells into 384-well, black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
2. Compound Preparation:
-
Prepare a stock solution of the test compounds (e.g., this compound, JNJ-63533054) in 100% DMSO.
-
Perform serial dilutions of the stock solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration gradient.
3. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer, often containing an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Remove the growth medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.
4. FLIPR Assay:
-
Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium dye.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which involves measuring a baseline fluorescence, followed by the automated addition of the compound dilutions to the cell plate.
-
Continue to measure the fluorescence intensity at regular intervals to capture the change in intracellular calcium concentration.
5. Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
For each compound concentration, determine the maximum fluorescence response.
-
Normalize the data to the response of a maximal concentration of a reference agonist or to the baseline.
-
Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
Experimental Workflow
The following diagram illustrates the typical workflow for conducting a dose-response analysis of GPR139 agonists.
Caption: Workflow for GPR139 agonist dose-response analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: The High Specificity of TC-O 9311 Versus Broad-Spectrum Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of G protein-coupled receptor (GPCR) pharmacology, the distinction between highly specific agonists and their broad-spectrum counterparts is critical for both elucidating biological pathways and developing targeted therapeutics. This guide provides an objective comparison of TC-O 9311, a potent and selective agonist for the orphan GPR139 receptor, with a representative broad-spectrum agonist, Serotonin (B10506) (5-Hydroxytryptamine, 5-HT). By examining their receptor interaction profiles, we highlight the profound differences in specificity and the implications for research and drug development.
Executive Summary
This compound exemplifies a new era of precision chemical probes, demonstrating remarkable selectivity for its target receptor, GPR139. In stark contrast, endogenous neurotransmitters like Serotonin exhibit a promiscuous binding profile, activating a wide array of receptor subtypes across different families. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to underscore these differences, providing a valuable resource for researchers navigating the complexities of GPCR agonism.
Data Presentation: A Tale of Two Agonists
The following tables summarize the binding affinities and functional potencies of this compound and Serotonin across a panel of GPCRs. The data for this compound is derived from its initial characterization, where it was found to be highly selective for GPR139 with no significant activity at 90 other diverse targets. The data for Serotonin is compiled from various pharmacological studies, illustrating its broad interaction with multiple receptor subtypes.
Table 1: this compound - A Profile in Specificity
| Target Receptor | Agonist Activity (EC50) | Off-Target Binding (at 10 µM) |
| GPR139 | 39 nM [1] | Not Applicable |
| Representative Off-Targets (from a panel of 90) | ||
| Adrenergic Receptors (α1, α2, β1, β2) | No significant activity | No significant binding |
| Dopamine Receptors (D1, D2) | No significant activity | No significant binding |
| Serotonin Receptors (various subtypes) | No significant activity | No significant binding |
| Muscarinic Acetylcholine (B1216132) Receptors (M1, M2, M3) | No significant activity | No significant binding |
| Opioid Receptors (δ2, κ, μ) | No significant activity | No significant binding |
| Cannabinoid Receptors (CB1, CB2) | No significant activity | No significant binding |
Table 2: Serotonin (5-HT) - A Broad-Spectrum Profile
| Target Receptor | Binding Affinity (Ki, nM) |
| Serotonin Receptors | |
| 5-HT1A | ~1-10[2] |
| 5-HT1B | ~5-20[2] |
| 5-HT1D | ~5-15[2] |
| 5-HT2A | ~50-200[3] |
| 5-HT2C | ~5-30[3] |
| 5-HT6 | ~65[2] |
| 5-HT7 | ~1-10[2] |
| Dopamine Receptors | |
| D2 | ~8000 (pIC50 = 5.1)[4] |
| Adrenergic Receptors | Binds to various subtypes[2][5] |
| Muscarinic Acetylcholine Receptors | Modulates release, indicating interaction[6][7] |
Mandatory Visualization
Caption: A diagram illustrating the high specificity of this compound for GPR139 versus the broad-spectrum activity of Serotonin.
Experimental Protocols
Broad-Spectrum Off-Target Screening (Receptor Binding Assay)
This protocol outlines a general procedure for screening a compound against a large panel of GPCRs to determine its selectivity, similar to the approach used to characterize this compound. Commercial services like Eurofins' SafetyScreen panels are often employed for this purpose[8].
Objective: To assess the binding affinity of a test compound to a wide range of GPCRs.
Methodology: Radioligand Displacement Assay
-
Receptor Preparation: Membranes are prepared from cell lines stably expressing the target human recombinant GPCRs.
-
Assay Buffer: A buffer appropriate for the specific receptor is used (e.g., Tris-HCl based buffers with specific ions like MgCl2).
-
Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.
-
Assay Procedure:
-
Receptor membranes are incubated in a 96-well filter plate with the radioligand and the test compound (e.g., at a standard concentration of 10 µM).
-
For each receptor, a control incubation is performed with the radioligand and a known unlabeled ligand to determine non-specific binding.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through the filter plate using a vacuum manifold. The filter traps the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) indicates potential off-target binding. For hits, follow-up concentration-response curves are generated to determine the Ki or IC50 value.
Caption: Workflow for a radioligand displacement assay to determine off-target binding.
GPR139 Functional Assay (Calcium Mobilization)
This protocol describes a functional assay to measure the agonist activity of a compound at a Gq-coupled receptor like GPR139.
Objective: To determine the potency (EC50) of a test compound in activating GPR139.
Methodology: FLIPR Calcium Mobilization Assay
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR139 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well, black-walled, clear-bottom plates and grown to near confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in assay buffer for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in assay buffer to create a concentration range.
-
Fluorescence Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken.
-
Compound Addition: The test compound dilutions are automatically added to the wells.
-
Data Acquisition: The fluorescence intensity in each well is monitored in real-time immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium concentration due to Gq pathway activation.
-
Data Analysis: The peak fluorescence response is measured for each compound concentration. The data is normalized and plotted against the logarithm of the compound concentration to generate a dose-response curve. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using non-linear regression.
Caption: The Gq signaling pathway activated by this compound at the GPR139 receptor.
Conclusion
The comparison between this compound and Serotonin clearly illustrates the spectrum of agonist specificity. This compound stands as a testament to the power of targeted drug design, offering researchers a precise tool to investigate the physiological roles of GPR139 without the confounding effects of off-target interactions. Conversely, broad-spectrum agonists like Serotonin, while vital for endogenous signaling, highlight the challenges in achieving receptor selectivity. For drug development professionals, this distinction is paramount; the use of highly specific agonists can lead to safer and more effective therapeutics with fewer side effects. The experimental protocols provided herein offer a framework for the continued exploration and characterization of novel GPCR ligands.
References
- 1. This compound | GPR | TargetMol [targetmol.com]
- 2. acnp.org [acnp.org]
- 3. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinction between adrenergic and serotonergic receptor subtypes: specificity of drugs and absence of cooperative interactions between adrenergic and serotonergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The negative coupling between serotonin and muscarinic receptor(s) for arachidonic acid and inositol phosphates release in brain cortex synaptoneurosomes. Effect of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A and muscarinic acetylcholine receptors jointly regulate passive avoidance behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Safety Operating Guide
Proper Disposal and Handling of TC-O 9311: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of TC-O 9311, a potent GPR139 agonist. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
I. This compound: Chemical and Safety Data Overview
This compound is an aromatic hydrazide compound commonly used in research to study the G protein-coupled receptor 139 (GPR139). While specific toxicity data for this compound is not extensively documented, its chemical class and common solvent (DMSO) necessitate careful handling and disposal.
| Chemical/Physical Property | Data |
| IUPAC Name | 3,5-dimethoxy-benzoic acid, 2-[(1-naphthalenylamino)carbonyl]hydrazide |
| Molecular Formula | C₂₀H₁₉N₃O₄ |
| Molecular Weight | 365.39 g/mol |
| Appearance | Solid powder |
| Common Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
II. Proper Disposal Procedures for this compound
The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. The following steps provide a general framework for proper disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated hazardous waste bag.
-
-
Liquid Waste (DMSO Solutions):
-
Solutions of this compound in DMSO should be collected in a dedicated, leak-proof, and chemically resistant waste container.[1][2]
-
Do not mix with aqueous or halogenated waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound in DMSO") and approximate concentration.
-
Step 2: Labeling and Storage
-
All waste containers must be clearly and accurately labeled.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area to prevent spills.
-
Keep waste containers closed except when adding waste.
Step 3: Arranging for Disposal
-
Contact your institution's EHS or equivalent department to schedule a pickup for hazardous waste.
-
Do not dispose of this compound, either in solid form or in solution, down the drain or in regular trash.[3]
Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
III. Experimental Protocol: Calcium Mobilization Assay
This compound is a GPR139 agonist that signals through the Gq/11 pathway, leading to an increase in intracellular calcium.[4][5] A calcium mobilization assay is a common method to quantify the activity of this compound. The following is a detailed protocol using the fluorescent calcium indicator Fluo-4 AM.
Materials and Reagents:
-
HEK293 cells stably expressing GPR139
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom assay plates
-
This compound stock solution (in DMSO)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the GPR139-expressing HEK293 cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well.[6]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.[7] Probenecid (1-2.5 mM) can be added to prevent dye extrusion.
-
Remove the cell culture medium from the wells and wash once with HBSS/HEPES buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[6]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS/HEPES buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline reading for 15-20 seconds.
-
The instrument's automated liquid handler should then add the this compound dilutions to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve using a suitable nonlinear regression model.
-
IV. GPR139 Signaling Pathway
This compound activates GPR139, which primarily couples to the Gq/11 family of G proteins.[4][5] This initiates a signaling cascade that results in the release of calcium from intracellular stores.
Caption: GPR139 signaling pathway activated by this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling TC-O 9311
Essential Safety and Handling Guide for TC-O 9311
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper management of this potent GPR139 agonist.
Chemical and Physical Properties
This compound is a potent agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2][3] It is essential to handle this compound with care, recognizing that the full range of its potential hazards may not be known.
| Property | Value | Source |
| IUPAC Name | 3,5-dimethoxy-benzoic acid, 2-[(1-naphthalenylamino)carbonyl]hydrazide | [1] |
| CAS Number | 444932-31-4 | [1][2] |
| Molecular Formula | C₂₀H₁₉N₃O₄ | [1] |
| Molecular Weight | 365.39 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust formation is likely, a respirator may be required. |
Operational and Handling Plan
Storage: Store in a dry, dark environment. For short-term storage (days to weeks), maintain at 0 - 4°C. For long-term storage (months to years), store at -20°C.[1]
Handling:
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
| Spill | Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
